Product packaging for 3-(Benzyloxy)benzoic acid(Cat. No.:CAS No. 69026-14-8)

3-(Benzyloxy)benzoic acid

Cat. No.: B047535
CAS No.: 69026-14-8
M. Wt: 228.24 g/mol
InChI Key: CISXCTKEQYOZAM-UHFFFAOYSA-N
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Description

3-(Benzyloxy)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211422. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O3 B047535 3-(Benzyloxy)benzoic acid CAS No. 69026-14-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12O3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISXCTKEQYOZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80309240
Record name 3-(benzyloxy)benzoic acid
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69026-14-8
Record name 69026-14-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(benzyloxy)benzoic acid
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Record name 3-(benzyloxy)benzoic acid
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Foundational & Exploratory

3-(Benzyloxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties of 3-(Benzyloxy)benzoic acid, a key organic intermediate. This document collates essential chemical and physical data, outlines detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities based on current scientific understanding.

Core Properties and Data

This compound is an aromatic carboxylic acid characterized by a benzoic acid structure with a benzyloxy group substituted at the meta (3-) position. This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other functional materials.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below, providing a foundational dataset for its application in research and development.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₂O₃[1]
Molecular Weight 228.24 g/mol [1]
CAS Number 69026-14-8[1]
Appearance White to light yellow crystalline solid[2]
Melting Point 133-137 °C[1]
Boiling Point 408.8 °C at 760 mmHg[2]
Density 1.222 g/cm³[2]
Solubility Insoluble in water; Soluble in ethanol, chloroform, and dimethyl sulfoxide[2]
Spectroscopic and Analytical Data

Key analytical identifiers for this compound are provided in the following table.

IdentifierValueReference(s)
SMILES String OC(=O)c1cccc(OCc2ccccc2)c1[1]
InChI 1S/C14H12O3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16)[1]
InChIKey CISXCTKEQYOZAM-UHFFFAOYSA-N[1]

Experimental Protocols

This section details common experimental procedures for the synthesis, purification, and analysis of this compound, providing a practical guide for laboratory application.

Synthesis: Williamson Ether Synthesis

A common and reliable method for synthesizing this compound is via a Williamson ether synthesis, where the hydroxyl group of a 3-hydroxybenzoic acid precursor is benzylated.

Materials:

  • 3-Hydroxybenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or Acetone

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-hydroxybenzoic acid (1.0 eq) in DMF or acetone, add potassium carbonate (2.0-3.0 eq).

  • Stir the mixture at room temperature for approximately 20-30 minutes to facilitate the formation of the phenoxide.

  • Add benzyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve 3-Hydroxybenzoic Acid & K₂CO₃ in DMF add_bb Add Benzyl Bromide start->add_bb reflux Reflux for 4-12 hours add_bb->reflux filter Cool and Filter Salts reflux->filter Reaction Complete (TLC) concentrate Concentrate Filtrate filter->concentrate extract Dissolve in Ethyl Acetate, Wash with Water & Brine concentrate->extract dry Dry with MgSO₄ & Concentrate extract->dry purify Purify by Recrystallization dry->purify

Diagram 1: General workflow for the synthesis and purification of this compound.
Purification: Recrystallization

The crude product from the synthesis can be purified by recrystallization to obtain a high-purity solid.

Procedure:

  • Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel into a clean flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3]

Analytical Methods

A variety of analytical techniques can be employed for the characterization and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC):

  • Principle: A reverse-phase HPLC method is typically used to separate the compound from impurities.

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Detection: UV-Vis detector at a wavelength such as 235 nm.

Spectroscopy:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The ¹H NMR spectrum would show characteristic peaks for the aromatic protons on both benzene rings, the methylene protons of the benzyl group, and the carboxylic acid proton.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. Expected peaks would include a broad O-H stretch for the carboxylic acid, a C=O stretch, and C-O stretches for the ether and carboxylic acid groups, as well as aromatic C-H stretches.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Biological Activity and Mechanism of Action

While specific in-depth studies on the biological activity of this compound are limited in publicly available literature, the broader class of benzoic acid derivatives is known to exhibit a range of pharmacological effects, notably antimicrobial and anti-inflammatory properties.[4][5][6]

Antimicrobial Activity

Benzoic acid and its derivatives are widely used as antimicrobial agents and food preservatives.[4] Their mechanism of action is generally attributed to their ability to disrupt microbial cellular integrity and function.

Mechanism of Action:

  • Cellular Penetration: The lipophilic nature of the un-dissociated acid allows it to easily penetrate the cell membrane of microorganisms like bacteria and fungi.[4]

  • Intracellular pH Disruption: Once inside the cell, which typically has a neutral or slightly alkaline pH, the benzoic acid molecule dissociates, releasing a proton (H⁺). This leads to the acidification of the cytoplasm.[4][7]

  • Metabolic Inhibition: The resulting drop in intracellular pH inhibits key metabolic enzymes, particularly those involved in glycolysis (e.g., phosphofructokinase) and energy production. This disruption of cellular respiration and amino acid absorption ultimately leads to the cessation of growth or cell death.[4][7]

G cluster_membrane Microbial Cell membrane Cell Membrane cytoplasm Cytoplasm (Higher pH) acid_ext This compound (External, Un-dissociated) acid_int Acid Dissociates (Releases H⁺) acid_ext->acid_int Penetrates Membrane ph_drop Intracellular pH Drops acid_int->ph_drop inhibition Inhibition of Glycolysis & Respiratory Enzymes ph_drop->inhibition death Growth Inhibition / Cell Death inhibition->death

Diagram 2: General antimicrobial mechanism of action for benzoic acid derivatives.
Potential Anti-inflammatory Activity

Derivatives of salicylic acid (2-hydroxybenzoic acid) are well-known non-steroidal anti-inflammatory drugs (NSAIDs). Other benzoic acid derivatives have also been investigated for anti-inflammatory properties.[5] The mechanisms often involve the inhibition of key inflammatory pathways.

  • COX Inhibition: Many anti-inflammatory benzoic acid derivatives function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation.[8]

  • NF-κB Pathway: Some related compounds have been shown to inhibit the lipopolysaccharide (LPS)-activated NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] This pathway is central to the inflammatory response, controlling the expression of pro-inflammatory cytokines.

Given its structure, this compound is a candidate for investigation into similar anti-inflammatory activities, though specific data is required to confirm this potential.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Standard organic chemistry protocols for its synthesis and purification are robust and accessible. While direct biological data on this specific molecule is not extensive, its structural relationship to other bioactive benzoic acids suggests potential applications in the development of new antimicrobial and anti-inflammatory agents. This guide serves as a foundational resource for professionals engaged in research and development who may utilize this compound in their work. Further investigation into its specific pharmacological profile is warranted.

References

An In-depth Technical Guide to 3-(Benzyloxy)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Benzyloxy)benzoic acid is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of functional molecules. Its unique structural features, combining a benzoic acid moiety with a benzyl ether, make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in drug development, with a focus on the biological activities of its derivatives as enzyme and signaling pathway inhibitors.

Chemical Structure and Properties

This compound, also known as 3-(phenylmethoxy)benzoic acid, is a solid crystalline substance at room temperature. Its core structure consists of a benzoic acid molecule where the hydroxyl group at the meta-position is substituted with a benzyloxy group.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 3-(Phenylmethoxy)benzoic acid[1]
CAS Number 69026-14-8[1]
Molecular Formula C₁₄H₁₂O₃[1]
Molecular Weight 228.24 g/mol [1]
Appearance White to light yellow crystalline solid
Melting Point 133-137 °C[1]
Solubility Insoluble in water; Soluble in ethanol, chloroform, and dimethyl sulfoxide.
SMILES O=C(O)c1cccc(OCc2ccccc2)c1[1]
InChI InChI=1S/C14H12O3/c15-14(16)12-7-4-8-13(9-12)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16)[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 3-hydroxybenzoic acid acts as the nucleophile, attacking the electrophilic carbon of benzyl bromide or benzyl chloride.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established methods for the benzylation of substituted phenols.[2]

Materials:

  • 3-Hydroxybenzoic acid

  • Benzyl bromide (or Benzyl chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone (or Dimethylformamide, DMF), anhydrous

  • Ethyl acetate

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous acetone or DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (for acetone, ~56°C; for DMF, a higher temperature may be used, e.g., 80-100°C) and maintain for 4-12 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, 1M HCl solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Diagram 1: Synthesis Workflow of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Formation of Phenoxide Formation of Phenoxide 3-Hydroxybenzoic Acid->Formation of Phenoxide Benzyl Bromide Benzyl Bromide Williamson Ether Synthesis Williamson Ether Synthesis Benzyl Bromide->Williamson Ether Synthesis K2CO3 K2CO3 K2CO3->Formation of Phenoxide Acetone/DMF Acetone/DMF Acetone/DMF->Formation of Phenoxide Formation of Phenoxide->Williamson Ether Synthesis Filtration Filtration Williamson Ether Synthesis->Filtration Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization This compound This compound Recrystallization->this compound

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

While this compound itself is primarily an intermediate, its derivatives have garnered significant interest in drug discovery due to their diverse biological activities. The benzyloxy group can modulate the lipophilicity and binding interactions of the parent benzoic acid scaffold, leading to enhanced potency and selectivity for various biological targets.

Enzyme Inhibition

Derivatives of benzyloxybenzoic acid have been investigated as inhibitors of several classes of enzymes.

Table 2: Biological Activity of Benzyloxybenzoic Acid Derivatives

Derivative ClassTarget Enzyme/PathwayActivity MetricValueReference(s)
Benzyloxyphenyl-methylaminophenolsSTAT3 Signaling PathwayIC₅₀1.38 - 7.71 µM[3]
Benzoic Acid DerivativesAcetylcholinesterase (AChE)Kᵢ13.62 - 33.00 nM[4]
Benzoic Acid DerivativesCarbonic Anhydrases (hCAs)KᵢVaries with isoform[4]
Isatin-based benzyloxybenzene derivativesMonoamine Oxidase B (MAO-B)IC₅₀0.124 µM
Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell growth, proliferation, and survival. Its constitutive activation is a hallmark of many cancers, making it an attractive target for cancer therapy. Derivatives of benzyloxyphenyl compounds, structurally related to this compound, have been identified as potent inhibitors of the STAT3 signaling pathway.[3]

Diagram 2: STAT3 Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 STAT3 Dimer STAT3 Dimer pSTAT3->STAT3 Dimer Dimerizes Gene Transcription Gene Transcription STAT3 Dimer->Gene Transcription Translocates to Nucleus Inhibitor Benzyloxybenzoic Acid Derivative Inhibitor->STAT3 Dimer Inhibits Dimerization Proliferation, Survival Proliferation, Survival Gene Transcription->Proliferation, Survival Cytokine Cytokine Cytokine->Cytokine Receptor Binds

Caption: Inhibition of the STAT3 signaling pathway by a derivative.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound derivatives as therapeutic agents, standardized in vitro assays are employed. Below is a representative protocol for an enzyme inhibition assay.

General Protocol for Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine.[5]

Materials:

  • 96-well microplate

  • Microplate reader

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Eserine or Donepezil)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

    • Add 20 µL of the test compound solution at various concentrations. Include wells for a negative control (solvent only) and a positive control.

    • Add 20 µL of AChE solution.

  • Pre-incubation:

    • Incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation:

    • Add 10 µL of DTNB solution to each well.

    • Initiate the enzymatic reaction by adding 10 µL of ATCI solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram 3: Workflow for an Enzyme Inhibition Assay

G A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Dispense Reagents into 96-well Plate (Buffer, Inhibitor, Enzyme) A->B C Pre-incubate at 37°C B->C D Add Substrate to Initiate Reaction C->D E Measure Absorbance Kinetically D->E F Data Analysis (Calculate % Inhibition and IC50) E->F

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the development of novel therapeutic agents. The straightforward synthesis via Williamson ether synthesis allows for the accessible production of this scaffold. While the parent compound's biological activity is not extensively documented, its derivatives have demonstrated promising inhibitory effects against various enzymes and signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential. This guide provides a foundational resource for researchers to synthesize, evaluate, and further develop this promising class of compounds.

References

An In-depth Technical Guide to the Synthesis of 3-(Benzyloxy)benzoic Acid from Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 3-(benzyloxy)benzoic acid starting from benzoic acid. The synthesis is a multi-step process, with the initial formation of 3-hydroxybenzoic acid as a key intermediate. This guide will detail two primary pathways to this intermediate, followed by the final benzylation step. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for each key reaction.

Synthetic Pathways Overview

The synthesis of this compound from benzoic acid necessitates the introduction of a hydroxyl group at the meta position of the benzoic acid ring, which is then subsequently benzylated. Two principal routes for the synthesis of the crucial intermediate, 3-hydroxybenzoic acid, are outlined below.

Route A: Sulfonation and Alkali Fusion

This classic industrial method involves the sulfonation of benzoic acid to yield 3-sulfobenzoic acid, followed by an alkali fusion to replace the sulfonic acid group with a hydroxyl group.

Route B: Nitration, Reduction, and Diazotization

A common laboratory-scale approach, this route begins with the nitration of benzoic acid to 3-nitrobenzoic acid. The nitro group is then reduced to an amino group, which is subsequently converted to a hydroxyl group via a diazotization reaction.

The final step in both pathways is the benzylation of the hydroxyl group of 3-hydroxybenzoic acid to form the desired product, this compound, typically via a Williamson ether synthesis.

Diagrams of Reaction Pathways

Route A: Sulfonation and Alkali Fusion Pathway

Route_A benzoic_acid Benzoic Acid sulfobenzoic_acid 3-Sulfobenzoic Acid benzoic_acid->sulfobenzoic_acid H2SO4/SO3 (Oleum) hydroxybenzoic_acid 3-Hydroxybenzoic Acid sulfobenzoic_acid->hydroxybenzoic_acid 1. NaOH, Δ 2. H+

Caption: Overall reaction scheme for Route A.

Route B: Nitration, Reduction, and Diazotization Pathway

Route_B benzoic_acid Benzoic Acid nitrobenzoic_acid 3-Nitrobenzoic Acid benzoic_acid->nitrobenzoic_acid HNO3, H2SO4 aminobenzoic_acid 3-Aminobenzoic Acid nitrobenzoic_acid->aminobenzoic_acid Reduction (e.g., Sn/HCl) diazonium_salt Diazonium Salt aminobenzoic_acid->diazonium_salt NaNO2, H+ hydroxybenzoic_acid 3-Hydroxybenzoic Acid diazonium_salt->hydroxybenzoic_acid H2O, Δ

Caption: Overall reaction scheme for Route B.

Final Step: Benzylation of 3-Hydroxybenzoic Acid

Benzylation hydroxybenzoic_acid 3-Hydroxybenzoic Acid benzyloxybenzoic_acid This compound hydroxybenzoic_acid->benzyloxybenzoic_acid Benzyl Bromide, Base (e.g., K2CO3)

Caption: Final benzylation step to yield the target product.

Quantitative Data Summary

Reaction StepReactantsReagentsTemperature (°C)TimeYield (%)Reference
Route A
SulfonationBenzoic AcidOleum~1002hNot Specified[1]
Alkali Fusion3-Sulfobenzoic AcidNaOH, then H₂SO₄210-2204-5hNot Specified[1][2]
Route B
NitrationBenzoic AcidConc. HNO₃, Conc. H₂SO₄< 510-15 min~80 (crude)[3][4]
Reduction3-Nitrobenzoic AcidZn or Mg powder, Hydrazine glyoxylateRoom Temp.30 min70
Diazotization & Hydrolysis3-Aminobenzoic AcidNaNO₂, H₂SO₄, then heat0-5, then reflux5h~60[5]
Final Step
Benzylation3-Hydroxybenzoic AcidBenzyl Bromide, K₂CO₃6848h89[6]

Detailed Experimental Protocols

Route A: Sulfonation and Alkali Fusion

Step 1: Synthesis of 3-Sulfobenzoic Acid

  • Reaction Setup: In a suitable reactor, place 122 kg of benzoic acid.

  • Sulfonation: Under constant stirring, add 100 kg of oleum (fuming sulfuric acid).

  • Heating: Raise the temperature of the reaction mixture to approximately 100°C.

  • Reaction Time: Maintain the temperature and stirring for 2 hours to yield sodium 3-sulfobenzoate.[1]

Step 2: Synthesis of 3-Hydroxybenzoic Acid via Alkali Fusion

  • Transfer: Transfer the sulfonated mixture to an alkali melting pot.

  • Base Addition: Add 45 kg of solid sodium hydroxide.

  • Fusion: Increase the temperature until the mixture melts and react for 4 to 5 hours. This forms sodium m-carboxyphenate.

  • Acidification: After cooling, carefully add diluted sulfuric acid for acid hydrolysis to precipitate 3-hydroxybenzoic acid.[1]

  • Isolation: Filter the precipitate, wash with cold water, and dry.

Route B: Nitration, Reduction, and Diazotization

Step 1: Synthesis of 3-Nitrobenzoic Acid

  • Nitrating Mixture Preparation: In a small Erlenmeyer flask cooled in an ice/water/salt bath to 0°C or less, slowly add 1 mL of concentrated sulfuric acid to 0.67 mL of concentrated nitric acid for each gram of benzoic acid to be used.[4]

  • Reaction Mixture Preparation: In a separate large beaker, cool 2.5 mL of concentrated sulfuric acid per gram of benzoic acid to 0°C or less.

  • Addition of Benzoic Acid: Slowly add dry, solid benzoic acid (1.5-2 g) to the cold sulfuric acid, ensuring the temperature remains below 5°C.[4]

  • Nitration: Add the prepared nitrating mixture dropwise to the benzoic acid suspension, maintaining the temperature below 5°C.

  • Reaction Completion: After the addition is complete, continue stirring in the cold bath for another 10-15 minutes.[4]

  • Precipitation: Pour the reaction mixture over a slurry of approximately 100 g of ice and 100 mL of water with vigorous stirring.

  • Isolation: Collect the precipitated 3-nitrobenzoic acid by vacuum filtration, wash thoroughly with cold water, and air dry.[4]

Step 2: Synthesis of 3-Aminobenzoic Acid

  • Reaction Setup: Prepare a suspension of 3-nitrobenzoic acid (0.01 mole) and zinc powder in a suitable solvent.

  • Reducing Agent: Prepare hydrazine glyoxylate by neutralizing equivalent moles of hydrazine hydrate and glyoxylic acid.

  • Reduction: Add the hydrazine glyoxylate solution to the stirred suspension of the nitro compound at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the catalyst.

  • Extraction: Extract the residue with chloroform or diethyl ether. Wash the organic layer with saturated sodium chloride solution and then water.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure to obtain 3-aminobenzoic acid.

Step 3: Synthesis of 3-Hydroxybenzoic Acid

  • Diazotization: Prepare a stirred suspension of 3-aminobenzoic acid (36.5 mmol) in 1.0 M sulfuric acid (55 ml) at 0°C. Add a solution of sodium nitrite (38.3 mmol) in cold water.[5]

  • Hydrolysis: Remove the ice bath and heat the mixture under reflux for 5 hours.

  • Crystallization: Cool the reaction mixture to allow the 3-hydroxybenzoic acid to crystallize.

  • Isolation and Purification: Collect the solid by filtration and recrystallize from hot water to yield pure 3-hydroxybenzoic acid.[5]

Final Step: Synthesis of this compound
  • Reaction Setup: Dissolve methyl 3,5-dihydroxybenzoate (as a precursor, 12 mmol) in 50 ml of acetonitrile and reflux with potassium carbonate (58 mmol) for 30 minutes. (Note: This protocol starts from a dihydroxy- precursor but the benzylation step is analogous for 3-hydroxybenzoic acid).[6] A more direct approach would be to dissolve 3-hydroxybenzoic acid in a suitable solvent like DMF or acetone with a base.

  • Benzylation: Add benzyl bromide (24 mmol) to the reaction mixture and reflux at 68°C for 48 hours.[6]

  • Work-up: Evaporate the acetonitrile and pour the residual mixture into ice-cold water.

  • Isolation of Ester: The methyl ester of this compound will precipitate.

  • Hydrolysis (if starting from ester): Dissolve the obtained ester in ethanol, add potassium hydroxide, and reflux until the ester is hydrolyzed (monitored by TLC).

  • Acidification and Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute HCl. The resulting precipitate of this compound is filtered, washed, dried, and can be recrystallized from ethanol.[6]

Safety Considerations

  • Acids and Bases: Concentrated acids (sulfuric, nitric) and strong bases (sodium hydroxide) are highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Nitration: Nitration reactions are highly exothermic and can be explosive if not properly controlled. Maintain low temperatures and slow addition rates.

  • Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with appropriate safety precautions.

  • Solvents: Organic solvents used in these procedures are flammable. Avoid open flames and ensure proper ventilation.

This guide provides a detailed framework for the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and scale, always prioritizing safety.

References

An In-Depth Technical Guide to 3-(Benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Benzyloxy)benzoic acid, with the IUPAC name 3-phenylmethoxybenzoic acid , is an aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities and associated signaling pathways. While specific quantitative biological data for this compound is limited in publicly available literature, this guide draws upon data from structurally related compounds to provide insights into its potential applications in drug discovery and development. Spectroscopic data, essential for its characterization, are also presented.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid. Its key physicochemical properties are summarized in the table below, providing a foundation for its use in experimental settings.

PropertyValueReference
IUPAC Name 3-phenylmethoxybenzoic acid
Molecular Formula C₁₄H₁₂O₃[1]
Molecular Weight 228.24 g/mol [1]
CAS Number 69026-14-8[1]
Melting Point 133-137 °C[1]
Boiling Point 408.8 °C at 760 mmHg
Density 1.222 g/cm³
Water Solubility Insoluble
Appearance White to light yellow crystalline solid

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through a Williamson ether synthesis, where the phenoxide of a hydroxybenzoic acid derivative reacts with a benzyl halide. The following is a representative experimental protocol adapted from the synthesis of a structurally similar compound.

Materials:

  • 3-Hydroxybenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzoic acid (1.0 equivalent) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the potassium salt of the benzoic acid.

  • Alkylation: To the stirred suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Extraction: The residue is dissolved in ethyl acetate and washed successively with water and brine.

  • Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Experimental Workflow Diagram:

G reagents 3-Hydroxybenzoic Acid, Benzyl Bromide, K2CO3, Acetone/DMF reaction Williamson Ether Synthesis (Reflux, 4-6h) reagents->reaction 1 workup Filtration & Concentration reaction->workup 2 extraction Ethyl Acetate Extraction workup->extraction 3 purification Recrystallization extraction->purification 4 product This compound purification->product 5

Figure 1: Synthetic workflow for this compound.

Spectroscopic Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzoic acid and benzyl groups, typically in the range of 7.0-8.2 ppm. A singlet corresponding to the benzylic methylene (-CH₂-) protons would be expected around 5.1 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

  • ¹³C NMR: The carbon-13 NMR spectrum would display signals for the seven aromatic carbons of the benzoic acid moiety and the seven carbons of the benzyl group. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position (around 167-170 ppm). The benzylic carbon would appear around 70 ppm.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid would be present in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1680-1710 cm⁻¹. C-O stretching vibrations for the ether linkage and the carboxylic acid would be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.[2][3][4][5][6]

3.3. Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 228. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) or the benzyl group (-CH₂Ph, 91 Da).[7][8]

Potential Biological Activities and Signaling Pathways

While specific biological activity data for this compound is scarce, the broader class of benzoic acid derivatives is known to exhibit a range of pharmacological effects.

4.1. Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties.[9][10] Some studies on benzyl and benzoyl benzoic acid derivatives have shown antimicrobial activity, although moving the benzoic acid group to the 3-position has been reported to diminish this activity in some scaffolds.[11] Further investigation is required to determine the specific Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.

4.2. Anti-inflammatory Activity

Derivatives of benzoic acid have been investigated for their anti-inflammatory effects.[12][13][14] Research on related compounds suggests that they may exert their anti-inflammatory action through the inhibition of key inflammatory mediators.[15][16][17] A plausible mechanism of action for benzyloxy-substituted benzoic acids could involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[18][19][20]

NF-κB Signaling Pathway:

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Benzoic acid derivatives may interfere with this pathway at various points, such as by inhibiting IKK activation or preventing NF-κB nuclear translocation.

Potential Anti-inflammatory Mechanism Diagram:

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκB IKK->IkB P IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB degradation DNA DNA NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines Transcription->Cytokines Stimulus Inflammatory Stimulus Stimulus->IKK Compound 3-(Benzyloxy)benzoic Acid Derivative Compound->IKK Inhibition?

Figure 2: Postulated anti-inflammatory mechanism via NF-κB pathway.

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive scaffold for medicinal chemistry. The presence of a carboxylic acid group allows for the formation of salts and esters, which can be used to modulate pharmacokinetic properties. The benzyloxy moiety provides a lipophilic character that can be important for cell membrane permeability.

Potential areas for further investigation include:

  • Synthesis of novel derivatives: The carboxylic acid and the aromatic rings provide multiple sites for chemical modification to create libraries of new compounds for biological screening.

  • Evaluation of antimicrobial and anti-inflammatory activity: Systematic screening of this compound and its derivatives against a panel of microbes and in various inflammatory models is warranted.

  • Structure-activity relationship (SAR) studies: Understanding how modifications to the structure of this compound affect its biological activity will be crucial for the rational design of more potent and selective drug candidates.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the development of new therapeutic agents. While there is a need for more specific research into its biological properties, the information available for related compounds suggests that it may possess antimicrobial and anti-inflammatory activities. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and similar molecules. The detailed synthetic protocol and discussion of potential biological mechanisms offer a starting point for further investigation into this promising chemical entity.

References

3-(Benzyloxy)benzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 3-(Benzyloxy)benzoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C₁₄H₁₂O₃, CAS No: 69026-14-8) is a carboxylic acid derivative with a molecular weight of 228.24 g/mol .[1] Its structure, featuring a polar carboxylic acid group and a non-polar benzyloxy group, dictates its solubility in various organic solvents. This technical guide provides a comprehensive overview of its solubility characteristics, addresses the limited availability of direct quantitative data, and offers a standardized experimental protocol for its determination.

Qualitative Solubility Profile

Based on its chemical structure, this compound is predicted to be insoluble in water but soluble in many common organic solvents.[2] The large, non-polar benzyloxy group and the phenyl ring reduce its affinity for highly polar solvents like water. Conversely, these non-polar moieties promote favorable interactions with organic solvents. The presence of the carboxylic acid group allows for hydrogen bonding, which can enhance solubility in polar aprotic and protic organic solvents.

Quantitative Solubility Data

Table 1: Quantitative Solubility of Benzoic Acid in Various Organic Solvents

SolventTemperature (K)Mole Fraction Solubility (x₁)Molar Solubility (mol/L)
Methanol298.150.2185.38
Ethanol298.150.2544.34
Acetone298.150.3574.86
Ethyl Acetate298.150.2862.80
Acetonitrile298.150.1983.76
Toluene298.150.0890.83
Dichloromethane298.150.1652.62

Note: The data for benzoic acid is compiled from various sources and should be used as a comparative reference. The solubility of this compound may differ due to the presence of the benzyloxy group.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the gravimetric method. This is a standard and reliable approach for obtaining quantitative solubility data.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed glass vials for evaporation

  • Drying oven or vacuum oven

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid is necessary to confirm saturation.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed glass vial. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the filtered solution.

    • Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the melting point of the solute (Melting point of this compound is 133-137 °C).

    • Once the solvent is completely removed, place the vial in a vacuum oven at a suitable temperature to dry the solid residue to a constant mass.

    • Cool the vial in a desiccator and weigh it on the analytical balance.

4.3. Calculation of Solubility

The solubility can be expressed in various units. Here are the calculations for mole fraction and molarity:

  • Mass of solute (m_solute): (Mass of vial with dried solute) - (Mass of empty vial)

  • Mass of solvent (m_solvent): (Mass of vial with solution) - (Mass of vial with dried solute)

  • Moles of solute (n_solute): m_solute / Molar mass of this compound

  • Moles of solvent (n_solvent): m_solvent / Molar mass of solvent

  • Mole fraction solubility (x₁): n_solute / (n_solute + n_solvent)

  • Molar solubility (mol/L): n_solute / Volume of filtered solution (L)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Solubility_Determination_Workflow Workflow for Gravimetric Solubility Determination A Preparation of Saturated Solution B Equilibration in Thermostatic Shaker A->B C Sample Withdrawal (Supernatant) B->C D Filtration into Pre-weighed Vial C->D E Solvent Evaporation D->E F Drying of Solute to Constant Mass E->F G Mass Determination (Solute & Solvent) F->G H Calculation of Solubility G->H

Caption: Gravimetric method workflow for solubility determination.

References

Technical Guide: Melting Point Determination of 3-(Benzyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the determination of the melting point for 3-(Benzyloxy)benzoic acid. It includes a summary of reported data, a detailed experimental protocol, and workflow visualizations.

Introduction

This compound (CAS No: 69026-14-8; Molecular Formula: C₁₄H₁₂O₃) is a solid organic compound with a molecular weight of 228.24 g/mol .[1] The melting point is a fundamental physical property used to characterize a crystalline solid. It provides a crucial indicator of a compound's identity and purity. For a pure substance, the melting point is a sharp, well-defined temperature range at which the solid phase transitions to the liquid phase.[2][3] The presence of impurities typically leads to a depression of the melting point and a broadening of the melting range.[3][4][5] This guide outlines the standard procedures and reported data for this compound.

Quantitative Data Presentation

The reported melting point for this compound varies slightly between suppliers. The data is summarized in the table below for easy comparison.

Source/SupplierReported Melting Point (°C)Purity / Assay
Sigma-Aldrich133 - 13797%
Thermo Scientific132.0 - 138.0≥97.5% (GC)
ChemBK~200 - 202Not Specified

Note: The value reported by ChemBK is a significant outlier compared to major chemical suppliers and should be treated with caution.

Experimental Protocol: Capillary Melting Point Determination

The most common and reliable method for determining the melting point of a solid organic compound is the capillary method, using either a manual apparatus (e.g., Thiele tube) or a digital melting point apparatus.[2][3][4]

3.1 Principle

A small, finely powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature at which the first crystal begins to melt (onset) and the temperature at which the last crystal disappears (clear point) are recorded. This range provides the melting point. A narrow range (≤ 2°C) is indicative of high purity.[5]

3.2 Apparatus and Reagents

  • Apparatus:

    • Melting point apparatus (e.g., Mel-Temp or similar digital device)[4]

    • Sealed-end glass capillary tubes[2][3]

    • Mortar and pestle or spatula for sample grinding

    • Watch glass

  • Reagents:

    • This compound sample

3.3 Detailed Procedure

  • Sample Preparation: Place a small amount of this compound on a clean, dry watch glass. If the crystals are not a fine powder, gently grind them using a mortar and pestle or the flat side of a spatula.[2][4]

  • Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample until a small amount enters the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down.[3][4] Repeat until the sample is packed to a height of 2-3 mm.[4][6]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.

  • Approximate Melting Point Determination (Fast Run): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 5-10°C per minute.[4] Record the approximate temperature at which the sample melts. This value will be used to guide the accurate determination. Allow the apparatus to cool to at least 20°C below this approximate point.[4]

  • Accurate Melting Point Determination (Slow Run): Insert a new, freshly prepared capillary tube. Rapidly heat the apparatus to a temperature approximately 20°C below the estimated melting point found in the fast run.[4] Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heat source, and thermometer.[3]

  • Recording and Observation:

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature (T₁) when the first drop of liquid becomes visible.

    • Continue heating at the slow rate and record the temperature (T₂) when the last solid crystal melts, resulting in a completely clear liquid.[4]

    • The melting point is reported as the range T₁ - T₂.

  • Final Steps: Turn off the apparatus and allow it to cool. Properly discard the used capillary tubes. For highest accuracy, the determination should be repeated at least twice with fresh samples.[2][6]

Visualizations

4.1 Experimental Workflow

The logical flow for determining the melting point of this compound is outlined below.

MeltingPointWorkflow A Sample Preparation (Grind to fine powder) B Capillary Tube Loading (Pack to 2-3 mm) A->B C Place in Apparatus B->C D Fast Heating (Rate: 5-10°C/min) C->D E Determine Approximate MP D->E F Cool Apparatus (>20°C below Approx. MP) E->F G Slow Heating (Rate: 1-2°C/min) F->G H Observe & Record Range (T1: First drop, T2: All liquid) G->H I Data Analysis (Assess Purity) H->I

Caption: Workflow for Melting Point Determination.

4.2 Synthesis Pathway

This compound can be synthesized via a Williamson ether synthesis, a common method for forming ethers. This provides context for the potential impurities that may be present in a sample.

SynthesisPathway cluster_reactants Reactants cluster_products Products A 3-Hydroxybenzoic Acid C Reaction Conditions: Base (e.g., K₂CO₃) Solvent (e.g., Acetone) A->C B Benzyl Bromide B->C D This compound E Potassium Bromide (Byproduct) C->D C->E

Caption: Synthesis of this compound.

References

Spectroscopic and Structural Elucidation of 3-(Benzyloxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-(Benzyloxy)benzoic acid, a valuable intermediate in organic synthesis and drug discovery. The following sections present its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural confirmation of this compound relies on the comprehensive analysis of its spectroscopic signatures. The key data from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy are summarized below.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 101 MHz)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
10.5-12.0 (s, 1H, -COOH)171.9 (-COOH)
7.82 (dt, J = 7.7, 1.3 Hz, 1H)158.6 (C-O)
7.71 (t, J = 1.9 Hz, 1H)136.3 (Ar-C)
7.30-7.50 (m, 6H)130.8 (Ar-C)
7.23 (ddd, J = 8.3, 2.7, 1.0 Hz, 1H)129.7 (Ar-CH)
5.15 (s, 2H, -CH₂-)128.8 (Ar-CH)
128.4 (Ar-CH)
127.6 (Ar-CH)
123.1 (Ar-CH)
115.9 (Ar-CH)
70.4 (-CH₂-)
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Assignment
~3000 (broad)O-H stretch (Carboxylic Acid)
1680-1710C=O stretch (Carboxylic Acid)
1590, 1485, 1450C=C stretch (Aromatic)
1200-1300C-O stretch (Carboxylic Acid & Ether)
740, 695C-H bend (Aromatic)

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized experimental protocols for obtaining the NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of carbon atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample preparation to data analysis for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_conclusion Conclusion Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep NMR_Acq ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR_Acq IR_Acq FT-IR Spectroscopy IR_Prep->IR_Acq NMR_Analysis Chemical Shift and Coupling Constant Analysis NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis Structure Structural Elucidation NMR_Analysis->Structure IR_Analysis->Structure

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to 3-(Benzyloxy)benzoic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Benzyloxy)benzoic acid, a derivative of benzoic acid, serves as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical development, physicochemical properties, and synthesis. While the precise historical details of its initial discovery remain elusive in readily available literature, its synthesis is primarily achieved through the Williamson ether synthesis, a well-established method dating back to the mid-19th century. This guide details the experimental protocol for its preparation, presents its key physicochemical data in a structured format, and explores its application as a building block in the synthesis of bioactive molecules, including chromane derivatives.

Introduction

This compound, also known as 3-(phenylmethoxy)benzoic acid, is an aromatic carboxylic acid characterized by a benzyloxy group at the meta position of the benzoic acid scaffold. Its chemical structure lends itself to further functionalization, making it a valuable precursor in the synthesis of more complex molecules. While the parent compound, benzoic acid, has a long history, having been discovered in the 16th century, the specific history of the 3-benzyloxy derivative is not as well-documented.[1][2][3][4][5][6] This guide aims to consolidate the available technical information on this compound, with a focus on its synthesis and properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₂O₃[7]
Molar Mass 228.24 g/mol [7][8]
Melting Point 133-137 °C[7]
Boiling Point 408.8 °C at 760 mmHg[7]
Density 1.222 g/cm³[7]
Water Solubility Insoluble[7]
Appearance White to light yellow crystalline solid[7]
CAS Number 69026-14-8[7][8]

Synthesis of this compound

The most common and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of a 3-hydroxybenzoic acid derivative reacts with a benzyl halide.

General Reaction Scheme

The synthesis typically proceeds by deprotonating the hydroxyl group of 3-hydroxybenzoic acid (or its ester) with a base to form a phenoxide, which then acts as a nucleophile and attacks the electrophilic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride).

G reactant1 3-Hydroxybenzoic Acid product This compound reactant1->product reactant2 Benzyl Halide reactant2->product base Base (e.g., K₂CO₃) base->product salt Salt (e.g., KX)

Caption: General workflow for the Williamson ether synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a similar synthesis of a benzyloxy-substituted benzoic acid derivative and represents a typical laboratory-scale preparation.[9]

Materials:

  • Methyl 3-hydroxybenzoate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

Step 1: Benzylation of Methyl 3-hydroxybenzoate

  • To a solution of methyl 3-hydroxybenzoate (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 55-60 °C) and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude methyl 3-(benzyloxy)benzoate.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

Step 2: Hydrolysis of Methyl 3-(benzyloxy)benzoate

  • Dissolve the purified methyl 3-(benzyloxy)benzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

  • Stir the solution at 55 °C for 3 hours or until the hydrolysis is complete (monitored by TLC).[9]

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of 3-4 with 1 M HCl.

  • The white precipitate of this compound that forms is collected by filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

G start Start: Methyl 3-hydroxybenzoate step1 Dissolve in acetone Add K₂CO₃ start->step1 step2 Add Benzyl Bromide step1->step2 step3 Reflux (4-6h) step2->step3 step4 Cool and Filter step3->step4 step5 Evaporate Solvent step4->step5 step6 Column Chromatography step5->step6 intermediate Methyl 3-(benzyloxy)benzoate step6->intermediate step7 Dissolve in MeOH/NaOH(aq) intermediate->step7 step8 Heat (55°C, 3h) step7->step8 step9 Remove MeOH step8->step9 step10 Acidify with HCl step9->step10 step11 Filter and Dry step10->step11 end End: this compound step11->end

Caption: Experimental workflow for the synthesis of this compound.

History and Discovery

The history of benzoic acid itself is well-documented, with its discovery dating back to the 16th century through the dry distillation of gum benzoin.[1][2][3][4][5][6] However, the specific discovery and first synthesis of this compound are not clearly detailed in the surveyed historical and chemical literature. The Williamson ether synthesis, the primary method for its preparation, was developed by Alexander Williamson in 1850, which provides a temporal framework for when its synthesis became feasible.[10] It is likely that this compound was first prepared in the late 19th or early 20th century as chemists began to explore the derivatization of readily available aromatic compounds like 3-hydroxybenzoic acid. The lack of a prominent discovery narrative suggests it was likely synthesized as part of broader studies on ethers and benzoic acid derivatives rather than as a targeted discovery of a compound with known utility at the time.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of various bioactive molecules. Its utility stems from the presence of both a carboxylic acid and a protected hydroxyl group, allowing for sequential and selective chemical transformations.

One area where benzyloxy-substituted benzoic acids and related structures have found application is in the synthesis of chromane derivatives.[9] Chromanes are a class of heterocyclic compounds that form the core structure of many natural products and have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10][11][12][13][14]

For instance, in the synthesis of certain chromane-based inhibitors of salicylate synthase in M. tuberculosis, a 3-(propargyloxy)-5-(benzyloxy)benzoic acid methyl ester was utilized as a key intermediate.[9] This highlights the role of the benzyloxy group as a protecting group for a phenolic hydroxyl, which can be removed at a later stage of the synthesis to yield the desired bioactive molecule.

While direct links to currently marketed blockbuster drugs are not prominently documented, the use of this compound and its isomers as intermediates in the synthesis of selective estrogen receptor modulators (SERMs) like raloxifene, bazedoxifene, and ospemifene has been explored in the broader chemical literature, although it may not be the primary industrial route.[15][16][17][18][19][20][21][22][23][24][25][26][27][28] The core structure of many SERMs contains substituted phenolic moieties, and the benzyloxy group can serve as a convenient protecting group during the construction of the molecular scaffold.

The general signaling pathway for SERMs involves their interaction with estrogen receptors (ERα and ERβ). The binding of a SERM to the estrogen receptor can induce a conformational change that recruits different co-activator or co-repressor proteins compared to estrogen, leading to tissue-selective agonist or antagonist effects.

G cluster_synthesis Synthesis cluster_action Biological Action start This compound intermediate Multi-step Synthesis start->intermediate drug Bioactive Molecule (e.g., Chromane Derivative) intermediate->drug target Molecular Target (e.g., Enzyme, Receptor) drug->target pathway Signaling Pathway Modulation target->pathway response Cellular Response pathway->response

Caption: Logical relationship from this compound to cellular response.

Conclusion

This compound is a synthetically useful organic compound with well-characterized physicochemical properties. While the historical details of its discovery are not prominent, its synthesis via the Williamson ether synthesis is a standard and reliable method. Its primary role in the scientific and pharmaceutical landscape is that of a versatile intermediate, enabling the construction of more complex and biologically active molecules. Further research into its applications may uncover its role in the synthesis of novel therapeutic agents, underscoring the importance of such fundamental building blocks in drug discovery and development.

References

Methodological & Application

Synthesis of 3-(Benzyloxy)benzoic Acid: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 3-(benzyloxy)benzoic acid, a valuable building block in organic synthesis and drug discovery. The described method is a reliable two-step procedure involving the benzylation of methyl 3-hydroxybenzoate followed by the hydrolysis of the resulting ester.

Introduction

This compound and its derivatives are important intermediates in the preparation of various biologically active molecules. The presence of the benzyl ether provides a versatile protecting group for the phenolic hydroxyl, which can be selectively removed under various conditions. The carboxylic acid functionality allows for further modifications, such as amide bond formation. The following protocol outlines a straightforward and efficient synthesis suitable for laboratory-scale preparation.

Reaction Scheme

The synthesis proceeds in two main steps:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of methyl 3-hydroxybenzoate is benzylated using benzyl bromide in the presence of a weak base, potassium carbonate, in acetone.

  • Ester Hydrolysis: The methyl ester of the resulting methyl 3-(benzyloxy)benzoate is hydrolyzed under basic conditions using sodium hydroxide, followed by acidification to yield the final product, this compound.

Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Starting Material (Step 1) Methyl 3-hydroxybenzoate
Reagents (Step 1) Benzyl bromide, Potassium carbonate
Solvent (Step 1) Acetone[1]
Reaction Time (Step 1) 6 - 8 hours[1]
Reaction Temperature (Step 1) Reflux[1]
Intermediate Methyl 3-(benzyloxy)benzoate
Reagents (Step 2) Sodium hydroxide, Hydrochloric acid[2][3]
Solvent (Step 2) Methanol/Water[2]
Reaction Time (Step 2) 4 hours[4]
Reaction Temperature (Step 2) Reflux[4]
Final Product This compound
Typical Yield Not explicitly found for the full two-step process
Melting Point 133-137 °C
Appearance White solid
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
¹H NMR (DMSO-d₆, 60 MHz), δ (ppm) 12.9 (bs, 1H, COOH), 7.6-7.1 (m, 8H, Ar-H), 5.1 (s, 2H, OCH₂)[5]
¹³C NMR Specific data for this compound not found.
FTIR Characteristic peaks for O-H (acid), C=O (acid), C-O (ether), and aromatic C-H and C=C stretches are expected.

Experimental Protocols

Step 1: Synthesis of Methyl 3-(benzyloxy)benzoate

This procedure is adapted from a general method for the etherification of hydroxybenzoic acid derivatives.[1]

Materials:

  • Methyl 3-hydroxybenzoate

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a solution of methyl 3-hydroxybenzoate (1.0 eq) in acetone in a round-bottom flask, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl 3-(benzyloxy)benzoate. This intermediate can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound (Hydrolysis)

This procedure is based on general methods for the hydrolysis of benzoate esters.[2][4]

Materials:

  • Crude methyl 3-(benzyloxy)benzoate from Step 1

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Beaker

  • pH paper or pH meter

  • Ice bath

  • Büchner funnel and flask for vacuum filtration

Procedure:

  • Dissolve the crude methyl 3-(benzyloxy)benzoate from Step 1 in a mixture of methanol and a 10% aqueous sodium hydroxide solution in a round-bottom flask.

  • Heat the mixture to reflux and maintain for approximately 4 hours.

  • After cooling the reaction mixture to room temperature, remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and transfer to a beaker.

  • Cool the solution in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the pH is acidic (pH ~2-3), which will cause the precipitation of a white solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake with cold water.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

  • Dry the purified product under vacuum.

Visualizations

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Hydrolysis start1 Methyl 3-hydroxybenzoate reaction1 Reflux (6-8h) start1->reaction1 reagents1 Benzyl Bromide, K₂CO₃ reagents1->reaction1 solvent1 Acetone solvent1->reaction1 workup1 Filtration & Concentration reaction1->workup1 intermediate Methyl 3-(benzyloxy)benzoate workup1->intermediate reaction2 Reflux (4h) intermediate->reaction2 reagents2 NaOH (aq) reagents2->reaction2 solvent2 Methanol solvent2->reaction2 workup2 Acidification (HCl) & Filtration reaction2->workup2 purification Recrystallization workup2->purification product This compound purification->product

Caption: Workflow for the two-step synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

ReactionMechanism cluster_benzylation Williamson Ether Synthesis cluster_hydrolysis Ester Hydrolysis M3HB Methyl 3-hydroxybenzoate Phenoxide Phenoxide Intermediate M3HB->Phenoxide Deprotonation (K₂CO₃) M3BBA Methyl 3-(benzyloxy)benzoate Phenoxide->M3BBA SN2 Attack BnBr Benzyl Bromide BnBr->M3BBA Tetrahedral Tetrahedral Intermediate M3BBA->Tetrahedral Nucleophilic Attack (OH⁻) Carboxylate Carboxylate Anion Tetrahedral->Carboxylate Loss of Methoxide FinalProduct This compound Carboxylate->FinalProduct Protonation (H⁺)

Caption: Simplified mechanism of the synthesis of this compound.

References

Application Notes and Protocols: 3-(Benzyloxy)benzoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-(Benzyloxy)benzoic acid as a versatile pharmaceutical intermediate. This document details its chemical properties, key applications in the synthesis of bioactive molecules, and detailed experimental protocols for its utilization.

Physicochemical Properties

This compound is a white to light yellow crystalline solid. Its key properties are summarized in the table below, making it a stable and useful building block in organic synthesis.

PropertyValue
Chemical Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
Melting Point 133-137 °C
Appearance White to light yellow crystalline solid
Solubility Soluble in ethanol, chloroform, and dimethyl sulfoxide; insoluble in water.
CAS Number 69026-14-8

Applications in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-inflammatory and anti-infective drugs. The benzyl ether acts as a protecting group for the phenolic hydroxyl, which can be removed in later synthetic steps to reveal the active pharmacophore.

This compound is a key precursor for the synthesis of 3-amide-5-aryl benzoic acid derivatives, which have been identified as potent antagonists of the P2Y14 receptor.[1] The P2Y14 receptor is a G protein-coupled receptor involved in inflammatory processes, making its antagonists promising candidates for treating inflammatory diseases.

The general synthetic strategy involves the conversion of this compound into a 3-amino derivative, followed by amide coupling with a suitable carboxylic acid to introduce the desired side chain. The benzyl group can be removed in the final steps to yield the active pharmaceutical ingredient.

Signaling Pathway of P2Y14 Receptor

Activation of the Gi-coupled P2Y14 receptor by its endogenous ligands, such as UDP-glucose, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This initiates a signaling cascade that can involve the activation of mitogen-activated protein kinases (MAPKs) and other downstream effectors, ultimately modulating inflammatory responses.

P2Y14_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y14 P2Y14 Receptor G_protein Gi/o P2Y14->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_protein->AC Inhibits UDP_glucose UDP-glucose UDP_glucose->P2Y14 Binds ATP ATP ATP->cAMP Converts MAPK MAPK Activation cAMP->MAPK Modulates Inflammation Inflammatory Response MAPK->Inflammation

P2Y14 Receptor Signaling Pathway

Derivatives of this compound are utilized in the synthesis of chromane-based compounds, which have shown promising activity as inhibitors of Mycobacterium tuberculosis salicylate synthase (MbtI).[2] MbtI is a key enzyme in the biosynthetic pathway of mycobactins, which are essential for iron acquisition by the bacterium. Inhibition of this enzyme effectively starves the bacteria of iron, halting their growth.

The synthesis involves multiple steps where the benzyloxybenzoic acid core is modified and ultimately cyclized to form the chromane scaffold.

Experimental Workflow: Synthesis of P2Y14 Antagonist Precursor

The following diagram illustrates a plausible workflow for the synthesis of a key intermediate for P2Y14 receptor antagonists starting from 3-hydroxybenzoic acid.

P2Y14_Workflow start 3-Hydroxybenzoic Acid step1 Benzylation (Williamson Ether Synthesis) start->step1 intermediate1 This compound step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 5-(Benzyloxy)-3-nitrobenzoic Acid step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 3-Amino-5-(benzyloxy)benzoic Acid step3->intermediate3 step4 Amide Coupling intermediate3->step4 final_product 3-Amide-5-(benzyloxy)benzoic Acid Derivative (P2Y14 Antagonist Precursor) step4->final_product

Synthesis of a P2Y14 Antagonist Precursor

Experimental Protocols

The following are detailed protocols for key transformations involving this compound and its precursors.

This protocol describes the benzylation of 3-hydroxybenzoic acid via a Williamson ether synthesis.

Materials:

  • 3-Hydroxybenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-hydroxybenzoic acid (1.0 eq) in acetone, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from ethyl acetate/hexanes to obtain pure this compound.

Typical Reaction Parameters:

ParameterValue
Starting Material3-Hydroxybenzoic acid
ReagentsBenzyl bromide, K₂CO₃
SolventAcetone
Reaction TemperatureReflux
Reaction Time12-18 hours
Typical Yield85-95%

This protocol details the formation of an amide bond using this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the primary amine (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Typical Reaction Parameters:

ParameterValue
Starting MaterialThis compound
ReagentsPrimary amine, HATU, DIPEA
SolventAnhydrous DMF
Reaction Temperature0 °C to Room Temperature
Reaction Time4-12 hours
Typical Yield70-90%

Experimental Workflow: Amide Coupling

The following diagram outlines the general workflow for the amide coupling reaction.

Amide_Coupling_Workflow start This compound + Amine step1 Dissolve in Anhydrous DMF start->step1 step2 Add DIPEA and HATU at 0°C step1->step2 step3 Stir at Room Temperature (4-12h) step2->step3 step4 Work-up: - Dilute with Ethyl Acetate - Wash with HCl, NaHCO3, Brine step3->step4 step5 Dry and Concentrate step4->step5 step6 Purification (Column Chromatography) step5->step6 final_product Purified Amide Product step6->final_product

Workflow for Amide Coupling

Safety Information

This compound is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, rinse the affected area immediately with plenty of water and seek medical advice.

References

Applications of 3-(Benzyloxy)benzoic Acid in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)benzoic acid is a versatile bifunctional molecule widely utilized as a key building block in organic synthesis. Its structure, featuring a carboxylic acid and a benzyl-protected phenol, offers a strategic platform for the synthesis of a diverse array of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The carboxylic acid moiety serves as a handle for various transformations such as amidation and esterification, while the benzyloxy group provides a stable protecting group for the phenolic hydroxyl, which can be selectively deprotected in later synthetic stages. This functionality is crucial for accessing phenolic compounds, a common pharmacophore in numerous biologically active agents.

This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging this compound for the synthesis of bioactive compounds, including G protein-coupled receptor (GPCR) modulators and neuroprotective agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 69026-14-8
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
Appearance Solid
Melting Point 133-137 °C
SMILES O=C(O)c1cccc(OCc2ccccc2)c1

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of a variety of organic molecules. Its primary applications lie in the formation of amide and ester linkages, which are fundamental reactions in the construction of larger, more complex structures.

Amide Bond Formation

The carboxylic acid group of this compound can be readily coupled with primary and secondary amines to form the corresponding amides. These reactions are typically facilitated by a coupling agent to activate the carboxylic acid.

This protocol describes a general method for the synthesis of an N-aryl amide from this compound.

Materials:

  • This compound

  • Aryl amine (e.g., 3-(1H-benzo[d]imidazol-2-yl)-4-methylaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDCI (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the aryl amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Quantitative Data for Amide Synthesis:

The following table summarizes representative yields for the synthesis of N-aryl benzamides from substituted benzyloxybenzoic acids.

Amine SubstrateCoupling ConditionsProductYieldReference
3-(1H-benzo[d]imidazol-2-yl)-4-methylanilineEDCI, HOBt, DMFN-(3-(1H-benzo[d]imidazol-2-yl)-4-methylphenylcarbamoyl)-4-(benzyloxy)benzamide76%[1]

Amide_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 3_Benzyloxybenzoic_Acid This compound Activation Activation (EDCI, HOBt, DMF) 3_Benzyloxybenzoic_Acid->Activation Aryl_Amine Aryl Amine Coupling Amide Coupling Aryl_Amine->Coupling Activation->Coupling Extraction Aqueous Work-up Coupling->Extraction Purification Column Chromatography Extraction->Purification Product N-Aryl Benzamide Purification->Product

General workflow for the esterification of this compound.

Role in the Synthesis of Biologically Active Molecules

Derivatives of this compound have emerged as promising scaffolds for the development of novel therapeutics targeting various diseases.

GPR34 Antagonists

Derivatives of benzyloxy-substituted phenylpropanoic acids, which can be synthesized from this compound, have been identified as antagonists of G protein-coupled receptor 34 (GPR34). GPR34 is implicated in various physiological and pathological processes, making its modulation a target for therapeutic intervention. Antagonism of GPR34 can impact downstream signaling pathways such as MAPK/ERK and PI3K/Akt.

[2]dot

GPR34_Signaling_Pathway Ligand LysoPS Receptor GPR34 Ligand->Receptor activates G_Protein Gαi/o, Gαq, Gα12/13 Receptor->G_Protein activates Antagonist 3-(Benzyloxy)benzoic Acid Derivative Antagonist->Receptor inhibits Effector Downstream Effectors G_Protein->Effector MAPK_ERK MAPK/ERK Pathway Effector->MAPK_ERK PI3K_Akt PI3K/Akt Pathway Effector->PI3K_Akt Cellular_Response Proliferation, Survival, Inflammation MAPK_ERK->Cellular_Response PI3K_Akt->Cellular_Response

Inhibition of GPR34 signaling by this compound derivatives.
Neuroprotective Agents

Benzyloxy benzamide derivatives have been investigated as neuroprotective agents for conditions such as ischemic stroke. O[3]ne proposed mechanism of action is the disruption of the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS). T[3]his interaction is crucial in the excitotoxic cascade following a stroke, and its inhibition can mitigate neuronal damage.

[3]dot

Neuroprotection_Mechanism Stroke Ischemic Stroke NMDAR_Activation Aberrant NMDAR Activation Stroke->NMDAR_Activation PSD95_nNOS_Complex PSD95-nNOS Complex Formation NMDAR_Activation->PSD95_nNOS_Complex nNOS_Activation Excessive nNOS Activation PSD95_nNOS_Complex->nNOS_Activation Neuronal_Damage Neuronal Damage nNOS_Activation->Neuronal_Damage Benzyloxy_Benzamide Benzyloxy Benzamide Derivative Benzyloxy_Benzamide->PSD95_nNOS_Complex disrupts PPI

Neuroprotective mechanism of benzyloxy benzamide derivatives.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of biologically active molecules. Its utility in forming stable amide and ester linkages, combined with the strategic use of the benzyl protecting group, provides a reliable pathway to a wide range of complex chemical entities. The successful application of its derivatives as modulators of important biological targets underscores its significance in modern drug discovery and development. The protocols and data presented herein offer a foundational resource for researchers to explore the full potential of this important synthetic intermediate.

References

Application Notes and Protocols: Derivatization of 3-(Benzyloxy)benzoic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)benzoic acid is a versatile scaffold in medicinal chemistry, offering a synthetically tractable core for the development of novel therapeutic agents. The presence of the carboxylic acid and benzyloxy ether moieties provides two key points for chemical modification, allowing for the generation of diverse libraries of esters, amides, and other analogs. Derivatization of this core structure can modulate critical drug-like properties, including potency, selectivity, metabolic stability, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives in the context of drug discovery.

Derivatization Strategies

The primary points of derivatization for this compound are the carboxylic acid and the phenyl rings.

  • Carboxylic Acid Modification: The carboxylic acid can be readily converted into a variety of functional groups, most commonly esters and amides. This is a crucial step for exploring structure-activity relationships (SAR) as these modifications can influence hydrogen bonding interactions with biological targets and alter cell permeability.

  • Aromatic Ring Substitution: The phenyl rings of both the benzoic acid and the benzyl group can be substituted with various functional groups to probe specific interactions within a target's binding site and to modulate physicochemical properties.

A general workflow for the derivatization and screening of this compound is depicted below.

Derivatization_Workflow Start This compound AcidChloride Acid Chloride Formation (e.g., SOCl2, Oxalyl Chloride) Start->AcidChloride Esterification Ester Synthesis (Reaction with various alcohols) AcidChloride->Esterification Amidation Amide Synthesis (Reaction with various amines) AcidChloride->Amidation Library Derivative Library Esterification->Library Amidation->Library Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General workflow for derivatization and screening.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-(Benzyloxy)benzoyl Chlorides

This protocol describes the conversion of this compound to its corresponding acid chloride, a key intermediate for the synthesis of esters and amides.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude 3-(benzyloxy)benzoyl chloride can be used in the next step without further purification.

Protocol 2: Synthesis of this compound Esters

Materials:

  • 3-(Benzyloxy)benzoyl chloride

  • A variety of primary and secondary alcohols

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the alcohol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • To this solution, add a solution of 3-(benzyloxy)benzoyl chloride (1.0 eq) in anhydrous DCM dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of this compound Amides

Materials:

  • This compound

  • A variety of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated LiCl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Biological Data

The following tables summarize the biological activities of various benzoic acid derivatives, providing insights into the potential of this compound analogs as therapeutic agents.

Table 1: P2Y₁₄ Receptor Antagonists (3-amide-5-aryl benzoic acid derivatives) [1]

CompoundIC₅₀ (nM)
11a H4-F-Ph15.3
11b H4-Cl-Ph10.8
11c H4-Br-Ph8.5
11d H4-CH₃-Ph25.6
11m 4-F4-Cl-Ph2.18

Table 2: Acetylcholinesterase (AChE) and Carbonic Anhydrase (hCA) Inhibitors

CompoundTargetKᵢ (nM)
6c hCA I33.00 ± 0.29
6e hCA II18.78 ± 0.09
6f AChE13.62 ± 0.21

Table 3: Monoamine Oxidase (MAO) Inhibitors (Isatin-based benzyloxybenzene derivatives)

CompoundTargetIC₅₀ (µM)Selectivity Index (SI)
ISB1 MAO-B0.124 ± 0.007>80
ISFB1 MAO-A0.678 ± 0.00655.03
ISFB1 MAO-B0.135 ± 0.002

Signaling Pathways

Understanding the signaling pathways modulated by the synthesized derivatives is crucial for elucidating their mechanism of action. Below are diagrams of pathways potentially targeted by this compound derivatives.

P2Y₁₄ Receptor Signaling Pathway

The P2Y₁₄ receptor is a G protein-coupled receptor (GPCR) that, upon activation by UDP-sugars, couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[2][3] This can subsequently modulate downstream signaling cascades, including the MAPK/ERK pathway.

P2Y14_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y14 P2Y14 Receptor G_protein Gαi/o βγ P2Y14->G_protein UDP-sugars AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP ATP ATP ATP PKA PKA cAMP->PKA ERK ERK PKA->ERK CREB CREB ERK->CREB Gene Gene Expression CREB->Gene

Caption: P2Y₁₄ Receptor Signaling Pathway.

Striatal-Enriched Protein Tyrosine Phosphatase (STEP) Signaling Pathway

STEP (encoded by the PTPN5 gene) is a brain-specific phosphatase that plays a critical role in synaptic plasticity by dephosphorylating and inactivating key signaling proteins like ERK1/2 and p38 MAP kinase, as well as subunits of NMDA and AMPA receptors.[4][5][6] Inhibition of STEP can enhance synaptic function and is a potential therapeutic strategy for neurodegenerative diseases.

STEP_Pathway cluster_postsynaptic Postsynaptic Terminal NMDAR NMDA Receptor Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Glutamate AMPAR AMPA Receptor Calcineurin Calcineurin Ca_influx->Calcineurin STEP STEP (PTPN5) Calcineurin->STEP Dephosphorylation (Activation) STEP->NMDAR Internalization STEP->AMPAR Internalization ERK p-ERK STEP->ERK Dephosphorylation (Inactivation) Synaptic_Plasticity Synaptic Plasticity ERK->Synaptic_Plasticity

Caption: STEP Signaling Pathway.

Monoamine Oxidase (MAO) Signaling Pathway

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[7][8] This process generates hydrogen peroxide (H₂O₂), which can contribute to oxidative stress and modulate various signaling pathways. MAO inhibitors are used in the treatment of depression and Parkinson's disease.

MAO_Pathway cluster_mitochondrion Mitochondrial Outer Membrane cluster_cytoplasm Cytoplasm MAO Monoamine Oxidase (MAO-A/B) Aldehyde Aldehyde MAO->Aldehyde H2O2 H₂O₂ (ROS) MAO->H2O2 Monoamines Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) Monoamines->MAO Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Apoptotic_Pathway Apoptotic Pathway Oxidative_Stress->Apoptotic_Pathway

Caption: Monoamine Oxidase (MAO) Signaling Pathway.

References

Application Note: HPLC Analysis of 3-(Benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)benzoic acid is an aromatic carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other organic molecules. Its purity and quantification are critical for ensuring the quality and efficacy of final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and reliable method for the analysis of this compound. This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method.

Principle

The method employs a reversed-phase C18 column to separate this compound from potential impurities. The separation is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. An acidified mobile phase is used to suppress the ionization of the carboxylic acid group, which enhances retention and improves peak symmetry. Quantification is achieved by monitoring the UV absorbance of the analyte and comparing it to a calibration curve prepared from reference standards.

Experimental Protocols

Reagents and Materials
  • Standards: this compound reference standard (≥98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)

  • Reagents: Phosphoric acid (analytical grade)

  • Water: Deionized water (18.2 MΩ·cm), filtered through a 0.22 µm membrane

  • Sample Filtration: 0.45 µm PTFE syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Standard LC System
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (v/v) (60:40)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm
Run Time Approximately 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully add 1 mL of phosphoric acid to 400 mL of deionized water. Mix well, then add 600 mL of acetonitrile. Degas the solution for 15-20 minutes using sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and is stable for several weeks.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range suitable for calibration (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation procedure will vary depending on the matrix. For a bulk drug substance or a simple formulation:

  • Accurately weigh a portion of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve the sample completely.

  • Allow the solution to cool to room temperature and dilute to the mark with methanol. This yields a nominal concentration of 100 µg/mL.

  • If necessary, further dilute with the mobile phase to bring the analyte concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Chromatographic Procedure and Data Analysis
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is free from contaminants.

  • Perform a system suitability test by injecting a mid-range standard solution (e.g., 25 µg/mL) in replicate (n=5). The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is less than 2.0%.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standards.

  • Quantify the amount of this compound in the samples using the linear regression equation derived from the calibration curve (peak area vs. concentration).

Data Presentation

The performance of the proposed HPLC method is summarized in the table below. These values are estimates based on typical performance for similar aromatic carboxylic acids under the specified conditions and should be verified experimentally.

Table 2: Estimated Method Performance Characteristics

ParameterEstimated Value
Retention Time (t_R) ~ 5.5 minutes
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.3 µg/mL
Limit of Quantification (LOQ) ~ 1.0 µg/mL
Precision (%RSD) < 2.0%

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol for this compound.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep Preparation analysis HPLC Analysis data Data Processing sol_prep Mobile Phase & Standard Solutions sam_prep Sample Preparation (Dissolution & Filtration) equilibration System Equilibration sol_prep->equilibration sample_injection Sample Injection sam_prep->sample_injection sst System Suitability Test equilibration->sst calibration Calibration Curve Generation sst->calibration calibration->sample_injection peak_id Peak Identification (by Retention Time) sample_injection->peak_id quant Quantification (using Calibration Curve) peak_id->quant report Final Report Generation quant->report

Caption: Workflow for HPLC analysis of this compound.

1H NMR Characterization of 3-(Benzyloxy)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the characterization of 3-(Benzyloxy)benzoic acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It includes a summary of expected ¹H NMR data, a comprehensive experimental protocol for sample preparation and data acquisition, and visualizations of the molecular structure and experimental workflow. This information is intended to assist researchers in confirming the identity and purity of this compound, a valuable building block in medicinal chemistry and materials science.

Introduction

This compound is a bifunctional organic compound containing both a carboxylic acid and a benzyl ether moiety. This structure makes it a versatile intermediate in the synthesis of various pharmaceutical compounds and functional materials. Accurate structural elucidation is paramount for its application, and ¹H NMR spectroscopy is a primary analytical technique for this purpose. This application note outlines the key ¹H NMR spectral features of this compound and provides a standardized protocol for its analysis.

¹H NMR Data for this compound

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the benzoic acid ring, the benzylic methylene group, and the phenyl group of the benzyl ether. The chemical shifts are influenced by the electronic effects of the substituent groups. The data presented below was obtained in deuterochloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH~11.01Singlet (broad)-1H
H-6 (benzoic acid)~7.89Doublet7.71H
H-2 (benzoic acid)~7.73Singlet-1H
Phenyl group (benzyl) & H-5 (benzoic acid)7.50 - 7.31Multiplet-6H
H-4 (benzoic acid)~7.20Doublet of Doublets8.3, 2.71H
-CH₂-~5.17Singlet-2H

Note: The chemical shift of the carboxylic acid proton (-COOH) can be broad and its position may vary depending on concentration and solvent purity.

Experimental Protocols

This section details the methodology for the ¹H NMR analysis of this compound.

Sample Preparation

A standard protocol for preparing a sample for ¹H NMR analysis is as follows:

  • Weighing: Accurately weigh approximately 5-25 mg of this compound.

  • Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). For referencing, CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) is recommended.

  • Mixing: Gently agitate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to avoid broad spectral lines caused by suspended particles.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following is a general procedure for acquiring a ¹H NMR spectrum. Specific parameters may be adjusted based on the available spectrometer.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Insertion and Locking: Insert the sample into the spectrometer. The instrument's software will automatically lock onto the deuterium signal of the CDCl₃.

  • Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which will result in sharper spectral lines.

  • Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

  • Data Processing:

    • Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) and perform a Fourier transform.

    • Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.

    • Baseline Correction: Apply a baseline correction algorithm.

    • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integration: Integrate all signals to determine the relative number of protons.

    • Peak Picking: Identify the chemical shifts of all peaks.

Visualizations

Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of this compound with its distinct proton environments labeled, corresponding to the data in Table 1.

molecular_structure cluster_benzoic_acid Benzoic Acid Ring cluster_benzyl_ring Benzyl Ring C1 C1 C2 C2-H C1->C2 COOH COOH C1->COOH C3 C3-O C2->C3 C4 C4-H C3->C4 O O C3->O C5 C5-H C4->C5 C6 C6-H C5->C6 C6->C1 CH2 CH₂ O->CH2 C7 C CH2->C7 C8 CH C7->C8 C9 CH C8->C9 C10 CH C9->C10 C11 CH C10->C11 C12 CH C11->C12 C12->C7 experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample (5-25 mg) dissolve Dissolve in CDCl₃ with TMS (0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load lock_shim Lock & Shim load->lock_shim acquire Acquire Spectrum (e.g., 16 scans) lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference to TMS (0.00 ppm) phase_baseline->reference integrate_peakpick Integrate & Peak Pick reference->integrate_peakpick assign Assign Signals integrate_peakpick->assign report Generate Report assign->report

Application Note: FT-IR Spectroscopy for the Functional Group Analysis of 3-(Benzyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of Fourier-Transform Infrared (FT-IR) spectroscopy for the qualitative analysis of 3-(Benzyloxy)benzoic acid, a key intermediate in pharmaceutical synthesis. The characteristic infrared absorption bands corresponding to the principal functional groups—carboxylic acid, ether, and aromatic rings—are identified and discussed. This document provides a comprehensive protocol for sample preparation and spectral acquisition using the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods, enabling researchers to verify the identity and purity of this compound.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. Its molecular structure comprises a benzoic acid moiety linked to a benzyl group via an ether linkage. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for confirming the presence of key functional groups within a molecule. By identifying the characteristic vibrational frequencies of the O-H and C=O bonds of the carboxylic acid, the C-O bond of the ether, and the various vibrations of the aromatic rings, FT-IR spectroscopy serves as an essential tool for structural elucidation and quality control in the drug development process.

Key Functional Groups and Expected FT-IR Absorptions

The FT-IR spectrum of this compound is characterized by the absorption bands of its constituent functional groups. The primary vibrations are:

  • Carboxylic Acid (–COOH):

    • O–H Stretch: A very broad and strong absorption band is expected in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[1]

    • C=O Stretch: A strong, sharp absorption peak typically appears between 1710 and 1680 cm⁻¹ for aromatic carboxylic acids.[1]

    • C–O Stretch: This vibration, coupled with O-H bending, results in bands in the 1320-1210 cm⁻¹ region.[1]

  • Ether (Ar–O–CH₂–Ar):

    • C–O–C Asymmetric Stretch: A strong band is anticipated in the 1275-1200 cm⁻¹ region.

    • C–O–C Symmetric Stretch: A band is expected around 1075-1020 cm⁻¹.

  • Aromatic Rings (C₆H₅ and C₆H₄):

    • C–H Stretch: Absorption peaks are typically found above 3000 cm⁻¹ (usually 3100-3000 cm⁻¹).[1]

    • C=C Stretch: A series of medium to weak bands are expected in the 1600-1450 cm⁻¹ region.

    • C–H Out-of-Plane Bending: These bands in the 900-675 cm⁻¹ region are indicative of the substitution pattern on the benzene rings.

Quantitative Data Summary

The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on its functional groups and data from analogous compounds.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300–2500Strong, BroadO–H StretchCarboxylic Acid
3100–3000Medium-WeakC–H StretchAromatic
~2950WeakC–H StretchMethylene (CH₂)
1710–1680Strong, SharpC=O StretchCarboxylic Acid
1600–1450Medium-WeakC=C StretchAromatic
1320–1210MediumC–O Stretch / O-H BendCarboxylic Acid
1275–1200StrongAsymmetric C–O–C StretchEther
1075–1020MediumSymmetric C–O–C StretchEther
900–675Medium-StrongC–H Out-of-Plane BendAromatic

Experimental Protocols

Accurate and reproducible FT-IR spectra are contingent on proper sample preparation. Below are detailed protocols for two common methods for analyzing solid samples like this compound.

Protocol 1: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a convenient method requiring minimal sample preparation.[2][3][]

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • This compound sample (a few milligrams)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.[] Record a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.[]

  • Apply Pressure: Use the ATR's pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[]

  • Spectral Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface thoroughly with a solvent-dampened wipe.

Protocol 2: Potassium Bromide (KBr) Pellet Method

This traditional transmission method involves dispersing the sample in a dry, IR-transparent matrix.

Materials:

  • FT-IR Spectrometer

  • This compound sample (1-2 mg)

  • Dry FT-IR grade Potassium Bromide (KBr) (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • Vacuum pump (optional, but recommended)

Procedure:

  • Grinding: Place a small amount of KBr in a clean, dry agate mortar and grind it to a fine powder. Add 1-2 mg of the this compound sample to the mortar.

  • Mixing: Thoroughly grind and mix the sample and KBr until a homogeneous, fine powder is obtained.

  • Pellet Formation: Transfer the powder mixture to the die of a pellet press. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet. Using a vacuum during pressing can help remove trapped air and moisture, resulting in a clearer pellet.

  • Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and record a background spectrum.

  • Spectral Acquisition: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum.

  • Disposal: After analysis, carefully remove and dispose of the KBr pellet.

Diagrams

Experimental_Workflow_ATR ATR FT-IR Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_post Post-Analysis Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Sample to Crystal Background_Scan->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Clean_Up Clean Crystal Acquire_Spectrum->Clean_Up Experimental_Workflow_KBr KBr Pellet FT-IR Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis Grind_KBr Grind KBr Add_Sample Add Sample Grind_KBr->Add_Sample Mix Grind and Mix Add_Sample->Mix Press_Pellet Press Pellet Mix->Press_Pellet Background_Scan Acquire Background Spectrum Press_Pellet->Background_Scan Acquire_Spectrum Acquire Sample Spectrum Background_Scan->Acquire_Spectrum Functional_Groups Functional Groups of this compound cluster_groups Functional Groups Molecule This compound Carboxylic_Acid Carboxylic Acid (-COOH) Molecule->Carboxylic_Acid Ether Ether (-O-) Molecule->Ether Aromatic_Rings Aromatic Rings Molecule->Aromatic_Rings

References

Application Notes and Protocols: 3-(Benzyloxy)benzoic Acid as a Versatile Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the judicious use of protecting groups is paramount. An ideal protecting group should be introduced efficiently under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed without affecting other functional groups. This application note details the use of 3-(benzyloxy)benzoic acid to form the 3-(benzyloxy)benzoyl (3-OBn-Bz) protecting group for alcohols. The unique feature of this group is its capacity for orthogonal deprotection, offering two distinct and selective cleavage pathways. This allows for enhanced flexibility in complex synthetic strategies.

The 3-OBn-Bz group combines the properties of a benzoate ester and a benzyl ether. The benzoate ester is robust and resistant to a wide range of reagents but can be cleaved under basic conditions (saponification). The benzyl ether is stable to many synthetic conditions but is readily cleaved by catalytic hydrogenolysis. This orthogonality allows for the selective removal of either the entire protecting group or just the benzyl moiety, unmasking a different functionality.

Key Applications

  • Orthogonal Protection Strategies: In molecules with multiple protected hydroxyl groups, the 3-OBn-Bz group allows for selective deprotection. For instance, a substrate bearing a silyl ether and a 3-OBn-Bz-protected alcohol can be selectively deprotected at either position by choosing the appropriate reagent (fluoride source for the silyl ether, base for the benzoate, or hydrogenolysis for the benzyl ether).

  • Late-Stage Functionalization: The benzyl group within the protecting group can be removed to reveal a phenolic hydroxyl group. This newly exposed functional group can then be subjected to further chemical modifications, such as alkylation, acylation, or conversion to a sulfonate, enabling late-stage diversification of complex molecules.

  • Enhanced Stability: Benzoate esters, in general, offer greater stability compared to many other protecting groups, particularly towards acidic conditions and various oxidizing and reducing agents.

Data Summary

The following tables summarize typical reaction conditions and expected yields for the application and selective removal of the 3-(benzyloxy)benzoyl protecting group, based on analogous reactions from the literature.

Table 1: Protection of Alcohols using this compound

StepReagentsSolventBaseTemp. (°C)Time (h)Typical Yield (%)
Acid Activation Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Anhydrous DCM or Toluenecat. DMFReflux2-4>95
Esterification 3-(Benzyloxy)benzoyl chloride, AlcoholAnhydrous DCM or PyridinePyridine or Et₃N0 to RT2-1285-95

Table 2: Orthogonal Deprotection Strategies

Deprotection MethodReagentsCatalystSolventTemp. (°C)Time (h)Cleavage SiteTypical Yield (%)
Saponification LiOH, NaOH, or KOH-THF/H₂O or MeOH/H₂ORT to 602-24Ester Linkage85-95
Hydrogenolysis H₂ (1 atm) or H₂ (balloon)Pd/C (5-10 mol%)MeOH, EtOH, or EtOAcRT2-16Benzyl Ether>90

Experimental Protocols

Protocol 1: Synthesis of 3-(Benzyloxy)benzoyl Chloride

This protocol describes the conversion of this compound to its more reactive acyl chloride derivative.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous DCM or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) to the suspension at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the solvent and excess reagent in vacuo using a rotary evaporator. The resulting crude 3-(benzyloxy)benzoyl chloride is typically used in the next step without further purification.

Protocol 2: Protection of a Primary Alcohol with 3-(Benzyloxy)benzoyl Chloride

This protocol details the esterification of a primary alcohol using the synthesized 3-(benzyloxy)benzoyl chloride.

Materials:

  • Crude 3-(benzyloxy)benzoyl chloride from Protocol 1

  • Primary alcohol substrate

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (Et₃N)

  • Magnetic stirrer

  • Standard aqueous workup and purification supplies (separatory funnel, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄, silica gel for chromatography)

Procedure:

  • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine or triethylamine (1.5-2.0 eq) and cool the mixture to 0 °C in an ice bath.

  • Dissolve the crude 3-(benzyloxy)benzoyl chloride (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if triethylamine was used), saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the pure 3-(benzyloxy)benzoate ester.

Protocol 3: Selective Deprotection of the Benzoate Ester (Saponification)

This protocol describes the cleavage of the ester linkage, releasing the original alcohol while leaving the benzyl ether intact.[1]

Materials:

  • 3-(Benzyloxy)benzoate protected alcohol

  • Lithium hydroxide (LiOH), Sodium hydroxide (NaOH), or Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF) and Water, or Methanol and Water

  • Magnetic stirrer

  • Standard aqueous workup and purification supplies

Procedure:

  • Dissolve the 3-(benzyloxy)benzoate protected alcohol (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v) or methanol and water.

  • Add an excess of the hydroxide base (e.g., LiOH, 2-10 eq).

  • Stir the mixture at room temperature or gently heat to 40-60 °C for 2-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with an aqueous acid (e.g., 1M HCl) to pH ~7.

  • Extract the product with an organic solvent such as ethyl acetate or DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Protocol 4: Selective Deprotection of the Benzyl Ether (Hydrogenolysis)

This protocol details the cleavage of the benzyl ether, yielding a 3-hydroxybenzoyl protected alcohol. This method is particularly useful when other functional groups in the molecule are sensitive to basic conditions.

Materials:

  • 3-(Benzyloxy)benzoate protected alcohol

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the 3-(benzyloxy)benzoate protected alcohol (1.0 eq) in a suitable solvent (MeOH, EtOH, or EtOAc).

  • Carefully add Pd/C (5-10 mol%) to the solution.

  • Evacuate the reaction flask and backfill with hydrogen gas (using a balloon or a hydrogenator). Repeat this process 2-3 times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate in vacuo to obtain the crude product.

  • Purify the product by silica gel column chromatography if necessary.

Visualizations

Protection_Scheme cluster_activation Activation cluster_protection Protection Alcohol R-OH ProtectedAlcohol R-O-Bz(3-OBn) Alcohol->ProtectedAlcohol Pyridine or Et₃N Acid This compound AcylChloride 3-(Benzyloxy)benzoyl Chloride Acid->AcylChloride SOCl₂ or (COCl)₂ cat. DMF AcylChloride->ProtectedAlcohol

Caption: Protection of an alcohol using this compound.

Deprotection_Scheme ProtectedAlcohol R-O-Bz(3-OBn) DeprotectedAlcohol R-OH ProtectedAlcohol->DeprotectedAlcohol Saponification (e.g., LiOH, THF/H₂O) PhenolProduct R-O-Bz(3-OH) ProtectedAlcohol->PhenolProduct Hydrogenolysis (H₂, Pd/C)

Caption: Orthogonal deprotection pathways for the 3-OBn-Bz group.

Experimental_Workflow Start Start with Alcohol (R-OH) and this compound Activation Activate Acid to 3-(Benzyloxy)benzoyl Chloride Start->Activation Protection Esterify Alcohol with Acyl Chloride Activation->Protection ProtectedSubstrate Protected Substrate R-O-Bz(3-OBn) Protection->ProtectedSubstrate FurtherSteps Perform Further Synthetic Steps ProtectedSubstrate->FurtherSteps Choice Choose Deprotection Strategy FurtherSteps->Choice Saponification Saponify Ester (Base) Choice->Saponification Remove Entire Protecting Group Hydrogenolysis Cleave Benzyl Ether (Hydrogenolysis) Choice->Hydrogenolysis Unmask Phenol FinalProduct1 Final Product 1 (Deprotected Alcohol) Saponification->FinalProduct1 FinalProduct2 Final Product 2 (Phenolic Moiety) Hydrogenolysis->FinalProduct2

Caption: General workflow for using the 3-OBn-Bz protecting group.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-(Benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)benzoic acid is a valuable building block in organic synthesis, frequently utilized as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other functional materials. Its structure, featuring a carboxylic acid and a benzyl ether, allows for diverse chemical modifications. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and scalable Williamson ether synthesis approach. The provided methodologies are based on established chemical principles and adapted from procedures for analogous compounds, offering a comprehensive guide for researchers in a drug development or chemical production environment.

Synthesis Overview

The recommended synthetic route for the scale-up production of this compound is the Williamson ether synthesis. This method involves the O-alkylation of 3-hydroxybenzoic acid with a benzyl halide (typically benzyl bromide or benzyl chloride) in the presence of a suitable base and solvent. This approach is well-documented, generally high-yielding, and amenable to larger-scale production.

Data Presentation

Table 1: Reagents and Materials for Scaled-Up Synthesis
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Quantity (1 mol scale)EquivalentsSupplier Example
3-Hydroxybenzoic acidC₇H₆O₃138.12138.12 g1.0Sigma-Aldrich
Benzyl BromideC₇H₇Br171.04188.14 g (1.1 eq)1.1 - 1.5Alfa Aesar
Potassium CarbonateK₂CO₃138.21276.42 g (2.0 eq)2.0 - 3.0VWR
AcetoneC₃H₆O58.082.0 L-Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11As needed for extraction-Merck
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed for washing--
Brine (Saturated NaCl)NaCl58.44As needed for washing--
Anhydrous Magnesium SulfateMgSO₄120.37As needed for drying--
Hydrochloric Acid (1M)HCl36.46As needed for acidification--
Table 2: Expected Yield and Product Specifications
ParameterExpected ValueNotes
Yield 85-95%Yields may vary based on reaction scale and optimization.
Purity (by HPLC) >97%[1]
Melting Point 133-137 °C[1]
Appearance White to off-white solid
Molecular Weight 228.24 g/mol [1]

Experimental Protocols

Scale-Up Synthesis of this compound via Williamson Ether Synthesis

This protocol is designed for a 1-mole scale synthesis. Appropriate adjustments to equipment and reagent handling should be made for further scaling.

1. Reaction Setup:

  • In a 5 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 3-hydroxybenzoic acid (138.12 g, 1.0 mol) and acetone (2.0 L).

  • Begin stirring the mixture to form a suspension.

  • Add potassium carbonate (276.42 g, 2.0 mol) to the suspension. Stirring for 15-30 minutes at room temperature will facilitate the formation of the phenoxide salt.[2]

2. Reagent Addition:

  • Slowly add benzyl bromide (188.14 g, 1.1 mol) to the reaction mixture dropwise over a period of 30-60 minutes using an addition funnel.[2] The addition should be controlled to manage any potential exotherm.

3. Reaction:

  • After the addition is complete, heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 4-12 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (3-hydroxybenzoic acid) is consumed.

4. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting crude residue in ethyl acetate (1.5 L).

  • Transfer the ethyl acetate solution to a separatory funnel and wash with water (2 x 500 mL) and then with brine (1 x 500 mL).[2]

5. Purification via Acid-Base Extraction:

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (3 x 500 mL). The desired this compound will move into the aqueous layer as its sodium salt.[3]

  • Combine the aqueous layers in a separate vessel.

  • Cool the combined aqueous layer in an ice bath and slowly acidify with 1M hydrochloric acid with stirring until the pH is approximately 2. This will precipitate the purified this compound.[3]

  • Collect the precipitated solid by vacuum filtration, washing with cold deionized water.

6. Drying:

  • Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Visualization of the Synthesis Workflow

Scale_Up_Synthesis cluster_reaction Reaction Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage cluster_final Final Product start 1. Charge Reactor: 3-Hydroxybenzoic Acid, Potassium Carbonate, Acetone add_benzyl_bromide 2. Add Benzyl Bromide start->add_benzyl_bromide Stir at RT reflux 3. Heat to Reflux (4-12 hours) add_benzyl_bromide->reflux Exothermic Control cool_filter 4. Cool and Filter reflux->cool_filter concentrate 5. Concentrate Filtrate cool_filter->concentrate dissolve 6. Dissolve in Ethyl Acetate concentrate->dissolve wash 7. Wash with Water and Brine dissolve->wash extract 8. Acid-Base Extraction (with NaHCO3) wash->extract acidify 9. Acidify Aqueous Layer (with HCl) extract->acidify filter_product 10. Filter Product acidify->filter_product dry 11. Dry Under Vacuum filter_product->dry final_product This compound dry->final_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(benzyloxy)benzoic acid. The primary focus is on identifying and mitigating common impurities that may arise during the Williamson ether synthesis, the most common route for this compound.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound via the Williamson ether synthesis involves the reaction of 3-hydroxybenzoic acid with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. While a robust reaction, several impurities can arise. The following table summarizes common issues, their potential causes, and recommended solutions.

Issue Potential Cause (Impurity) Recommended Solutions & Preventative Measures
Low Yield of Desired Product Incomplete reaction; unreacted 3-hydroxybenzoic acid remains.- Ensure the base (e.g., K₂CO₃, NaH) is of good quality and used in sufficient excess (typically 2-3 equivalents) to fully deprotonate the phenol. - Use a polar aprotic solvent like DMF or acetone to ensure solubility of reactants. - Increase reaction temperature or prolong reaction time, monitoring progress by TLC.[1]
Hydrolysis of benzyl halide to benzyl alcohol.- Use anhydrous solvents and reagents to minimize water content. - Add the benzyl halide dropwise to the reaction mixture.
Product is Difficult to Purify / Oily Residue Presence of benzyl alcohol.- During workup, wash the organic layer thoroughly with water or brine to remove water-soluble benzyl alcohol. - Purify the crude product using column chromatography.
Presence of unreacted benzyl bromide.- Use a slight excess of 3-hydroxybenzoic acid to ensure all the benzyl bromide is consumed. - Wash the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) during workup.
Broad or Depressed Melting Point of Purified Product Contamination with starting material (3-hydroxybenzoic acid).- Perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., NaHCO₃). The desired product will move to the aqueous layer, leaving non-acidic impurities behind. Acidify the aqueous layer to precipitate the pure product.
Presence of isomeric C-alkylated byproducts.- Use a less polar, aprotic solvent to favor O-alkylation over C-alkylation.[1] - Employ a bulky base to sterically hinder C-alkylation. - Careful column chromatography may be required to separate these isomers.
Unexpected Peaks in ¹H NMR Spectrum See the detailed NMR troubleshooting section below.- Compare the spectrum to the reference spectra of starting materials, expected byproducts, and the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities include:

  • Unreacted Starting Materials: 3-hydroxybenzoic acid and benzyl halide (e.g., benzyl bromide).

  • Byproducts from the Benzylating Agent: Benzyl alcohol, formed from the hydrolysis of the benzyl halide.

  • Side-Reaction Products: C-alkylated isomers (2-benzyl-3-hydroxybenzoic acid and 4-benzyl-3-hydroxybenzoic acid) can form as minor byproducts.[2] Benzyl 3-(benzyloxy)benzoate can also form if the carboxylic acid is esterified.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material (3-hydroxybenzoic acid), the product (this compound), and any major byproducts. The starting material is more polar and will have a lower Rf value than the product.

Q3: What is the best method for purifying the crude this compound?

A3: A combination of purification techniques is often most effective:

  • Acid-Base Extraction: This is highly effective for removing non-acidic impurities like benzyl alcohol and unreacted benzyl bromide.

  • Recrystallization: This can be used to remove small amounts of impurities with different solubility profiles. Suitable solvent systems include ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: For the removal of closely related impurities, such as C-alkylated isomers, column chromatography on silica gel is the most effective method.

Q4: I see unexpected peaks in my ¹H NMR spectrum. How can I identify the impurities?

A4: Refer to the ¹H NMR data table below to compare the chemical shifts of your unexpected peaks with those of common impurities. The presence of a singlet around 4.5-4.7 ppm often indicates residual benzyl halide, while a singlet around 4.6-4.7 ppm can be attributed to benzyl alcohol.[3][4][5] The starting material, 3-hydroxybenzoic acid, will show characteristic aromatic signals and the absence of the benzylic CH₂ peak.[6]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a representative method based on standard procedures for the benzylation of phenols.[7]

Materials:

  • 3-Hydroxybenzoic acid

  • Benzyl bromide (or benzyl chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Impurity Identification by ¹H NMR Spectroscopy

The following table summarizes the approximate ¹H NMR chemical shifts for this compound and common impurities in DMSO-d₆. Chemical shifts can vary slightly depending on the solvent and concentration.

Compound Proton Type Number of Protons Multiplicity Approximate Chemical Shift (δ, ppm) Reference
This compound (Product) -COOH1Hbroad s~13.0Estimated
Aromatic (benzoic acid ring)4Hm7.2 - 7.8Estimated
Aromatic (benzyl ring)5Hm7.3 - 7.5
Benzylic (-O-CH₂ -Ph)2Hs~5.2
3-Hydroxybenzoic acid (Starting Material) -COOH1Hbroad s~12.9[5][6]
-OH1Hbroad s~9.8[5][6]
Aromatic4Hm7.0 - 7.5[5][6]
Benzyl Bromide (Reagent) Aromatic5Hm7.2 - 7.4[5]
Benzylic (-CH₂ -Br)2Hs~4.7[5]
Benzyl Alcohol (Byproduct) Aromatic5Hm7.2 - 7.4[3][4]
Benzylic (-CH₂ -OH)2Hd~4.5[3][4]
-OH1Ht~5.2[3][4]
2-Benzyl-3-hydroxybenzoic acid (C-alkylation) Aromatic3Hm6.8 - 7.5Predicted
Benzylic (Ar-CH₂ -Ph)2Hs~4.0Predicted
4-Benzyl-3-hydroxybenzoic acid (C-alkylation) Aromatic3Hm6.9 - 7.8Predicted
Benzylic (Ar-CH₂ -Ph)2Hs~3.9Predicted

Visual Troubleshooting Workflow

The following diagram illustrates a typical workflow for troubleshooting the synthesis of this compound when impurities are suspected.

G cluster_troubleshooting Troubleshooting Steps start Synthesis of this compound Complete tlc Analyze Crude Product by TLC start->tlc pure Product is Pure tlc->pure Single Spot (matches standard) impure Impurities Detected tlc->impure Multiple Spots nmr Analyze Crude Product by ¹H NMR unreacted_sm Unreacted Starting Material? nmr->unreacted_sm Identify Signals impure->nmr byproducts Byproducts Present? unreacted_sm->byproducts No optimize_conditions Optimize Reaction Conditions: - Increase reaction time/temp - Check reagent quality unreacted_sm->optimize_conditions Yes acid_base Perform Acid-Base Extraction byproducts->acid_base Yes (e.g., Benzyl Alcohol) column Perform Column Chromatography byproducts->column Yes (e.g., C-alkylation) optimize_conditions->start Repeat Synthesis acid_base->pure column->pure

Caption: A troubleshooting workflow for the synthesis and purification of this compound.

References

Technical Support Center: Purification of 3-(Benzyloxy)benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3-(Benzyloxy)benzoic acid by recrystallization. This document offers troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and supporting technical data to ensure successful purification.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in the chosen solvent, even with heating. What should I do?

A1: This issue can arise from a few factors:

  • Inappropriate Solvent Choice: this compound is a moderately polar compound. It is soluble in many organic solvents but insoluble in water.[1] For recrystallization, a solvent is needed where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[2] If the compound is not dissolving, the solvent may be too nonpolar.

  • Insufficient Solvent: Ensure you are using a sufficient volume of solvent. Add the hot solvent portion-wise until the solid dissolves completely.[2]

  • Low Temperature: Confirm that the solvent is heated to its boiling point to maximize the solubility of the acid.

Q2: After dissolving my compound and letting it cool, no crystals are forming. What is the problem?

A2: The absence of crystal formation is a common issue, often due to:

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the liquid's surface or adding a "seed crystal" of pure this compound.

  • Excess Solvent: It is possible that too much solvent was used, keeping the compound fully dissolved even at lower temperatures. If this is the case, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.

Q3: Instead of crystals, an oil has formed at the bottom of my flask. How can I resolve this "oiling out"?

A3: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. Since the melting point of this compound is 133-137 °C, this is a possibility with higher-boiling point solvents.[3] To address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point and then allow the solution to cool slowly.

  • Slower Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Rapid cooling can promote oiling out.

  • Change Solvent System: Consider using a lower-boiling point solvent or a mixed solvent system.

Q4: The yield of my recrystallized this compound is very low. What are the potential causes?

A4: A low recovery of your purified product can be due to several reasons:

  • Using too much solvent: This is a primary cause of low yield as a significant amount of the product will remain in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently in an ice bath to maximize the precipitation of the product.

  • Washing with warm solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to prevent the product from redissolving.

Q5: The recrystallized product does not seem pure and has a wide melting point range. What could have gone wrong?

A5: Impurities in the final product can result from:

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the forming crystals.[4] A slow, undisturbed cooling process is crucial for the formation of pure crystals.[5]

  • Insufficient Washing: The surface of the crystals might be coated with the impure mother liquor. A quick wash with a small amount of ice-cold solvent can remove these surface impurities.

  • Co-precipitation of Impurities: If an impurity has similar solubility characteristics to this compound in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization may be necessary.

Quantitative Data: Estimated Solubility of this compound

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides estimated solubility values based on the behavior of structurally similar compounds like benzoic acid and other benzyloxy derivatives.[6][7][8] These values should be used as a guide for solvent selection and can be experimentally verified for precise work.

SolventTemperature (°C)Estimated Solubility ( g/100 mL)
Ethanol 25High
78 (boiling)Very High
Methanol 25High
65 (boiling)Very High
Acetone 25Soluble
56 (boiling)Very Soluble
Ethyl Acetate 25Moderately Soluble
77 (boiling)Very Soluble
Toluene 25Sparingly Soluble
111 (boiling)Soluble
Hexane 25Insoluble
69 (boiling)Sparingly Soluble
Water 25Insoluble[1]
100 (boiling)Insoluble[1]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of solvent should be guided by the solubility data and the nature of the impurities. An ethanol/water mixed solvent system is often effective for compounds of this polarity.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, 95%)

  • Deionized water (if using a mixed solvent system)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. In a separate flask, heat the primary solvent (e.g., ethanol) to its boiling point. Add the minimum amount of hot solvent to the crude material while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a stemless funnel on the hotplate. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Crystallization: If using a single solvent, allow the filtrate to cool slowly to room temperature. If using a mixed solvent system (e.g., ethanol/water), add the anti-solvent (water) dropwise to the hot solution until a slight cloudiness persists. Then, add a few drops of the primary solvent (ethanol) to redissolve the precipitate and allow the clear solution to cool slowly.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent (or the solvent mixture) to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for an extended period. The purity of the final product can be assessed by its melting point (literature: 133-137 °C).[3]

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool add_more_solvent Add More Hot Solvent dissolve->add_more_solvent Insoluble check_temp Ensure Solvent is Boiling dissolve->check_temp Insoluble change_solvent Change Solvent System dissolve->change_solvent Still Insoluble oil_out Oiling Out? cool->oil_out crystals_form Crystals Form? filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes induce_crystallization Induce Crystallization (Scratch/Seed) crystals_form->induce_crystallization No oil_out->crystals_form No reheat_add_solvent Reheat and Add More Solvent oil_out->reheat_add_solvent Yes end Pure Product filter_dry->end add_more_solvent->dissolve check_temp->dissolve induce_crystallization->crystals_form evaporate_solvent Evaporate Excess Solvent induce_crystallization->evaporate_solvent Still No Crystals evaporate_solvent->cool slow_cool Cool More Slowly reheat_add_solvent->slow_cool slow_cool->cool change_solvent->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Benzylation of 3-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering side reactions during the benzylation of 3-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions during the benzylation of 3-hydroxybenzoic acid?

When benzylating 3-hydroxybenzoic acid, the molecule presents two nucleophilic sites: the phenolic hydroxyl group (-OH) and the carboxylic acid group (-COOH). This leads to several potential products. The intended reaction is typically O-alkylation of the hydroxyl group. However, competing reactions can occur.

  • O-Benzylation (Desired Product): The benzyl group attaches to the oxygen of the phenolic hydroxyl group, forming an ether. This is a Williamson ether synthesis reaction.

  • Esterification (Side Reaction): The benzyl group attaches to the oxygen of the carboxylic acid group, forming a benzyl ester.

  • Di-benzylation (Side Reaction): Both the hydroxyl and carboxylic acid groups are benzylated.

  • C-Alkylation (Side Reaction): The benzyl group attaches directly to a carbon atom on the aromatic ring. Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or a ring carbon.[1][2]

Q2: My main product is the benzyl ester, not the desired benzyl ether. Why is this happening?

The formation of the benzyl ester instead of the ether is a common issue related to the reaction conditions, specifically the activation of the nucleophiles.

  • Under Basic Conditions (Williamson Ether Synthesis): A base is used to deprotonate the most acidic proton, which is the phenolic hydroxyl group (pKa ≈ 10), forming a highly nucleophilic phenoxide ion. This strongly favors O-alkylation. If too strong a base or excess base is used, the carboxylic acid (pKa ≈ 4) can also be deprotonated, but the phenoxide is generally a better nucleophile for Sₙ2 reactions.

  • Under Acidic Conditions (Fischer Esterification): If an acid catalyst is present, it will protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and promoting esterification with benzyl alcohol (which could be formed from hydrolysis of the benzyl halide).[3][4]

  • Neutral/Thermal Conditions: Direct reaction with a benzyl halide without a base can lead to a mixture of products, with esterification being a significant competing pathway.[5]

Q3: How can I improve the selectivity for O-benzylation and minimize side products?

Optimizing selectivity requires careful control of reaction parameters to favor the Williamson ether synthesis pathway at the phenolic hydroxyl group.

  • Choice of Base: Use a base that is strong enough to deprotonate the phenol but not so strong that it promotes elimination or other side reactions. Potassium carbonate (K₂CO₃) is a common and effective choice. Stronger bases like sodium hydride (NaH) can also be used but require anhydrous conditions.[2][6]

  • Solvent Selection: Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents are excellent for Sₙ2 reactions as they solvate the cation of the base but not the nucleophilic anion, increasing its reactivity.[2]

  • Temperature Control: Running the reaction at a moderate temperature (e.g., room temperature to 80 °C) is generally sufficient.[7] Excessively high temperatures can increase the rate of side reactions, including C-alkylation and elimination of the benzyl halide.[1][5]

  • Protecting Groups: For maximum selectivity, protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before performing the benzylation. After the O-benzylation is complete, the protecting group can be removed by hydrolysis.[8][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Benzylating Agent: Benzyl bromide or chloride can degrade over time. 2. Insufficient Base: The base may be weak, hydrated, or used in insufficient quantity to deprotonate the phenol. 3. Low Temperature/Short Time: The reaction may not have reached completion. 4. Poor Solubility: Reactants may not be fully dissolved in the chosen solvent.[6]1. Use fresh or purified benzyl halide. 2. Use an anhydrous, appropriate base (e.g., K₂CO₃, NaH). Ensure at least one equivalent is used. 3. Gradually increase the temperature and/or reaction time, monitoring progress with Thin Layer Chromatography (TLC). 4. Switch to a solvent like DMF or DMSO in which all reactants are soluble.[6]
Multiple Products Observed on TLC 1. Competing Esterification: Both the hydroxyl and carboxylic acid groups are reacting. 2. C-Alkylation: The benzyl group is attaching to the aromatic ring. 3. Di-benzylation: An excess of benzyl halide and base was used.1. Ensure you are using no more than one equivalent of base to selectively deprotonate the more acidic phenol. For ultimate control, protect the carboxylic acid group first.[6] 2. Use a less polar solvent to disfavor C-alkylation.[10] 3. Use stoichiometric amounts (1.0 to 1.1 equivalents) of the benzylating agent.
Formation of an Alkene Byproduct Elimination (E2) Reaction: This can compete with the substitution (Sₙ2) reaction, especially with sterically hindered halides, strong bases, or high temperatures.[1][2]While less common with primary halides like benzyl bromide, this can be minimized by: - Using a milder base (e.g., K₂CO₃ instead of NaH). - Avoiding excessively high reaction temperatures.

Data Presentation

Table 1: Influence of Reaction Temperature on Benzyl Salicylate Yield

This table illustrates how temperature affects the competition between esterification and O-alkylation when reacting salicylic acid (a similar hydroxybenzoic acid) with benzyl chloride in the presence of a non-quaternizable tertiary amine base. While the substrate is different, the principle of competing reactions is directly applicable.

Temperature (°C)Benzyl Salicylate Yield (%)
406.5
5017.5
6033.6
7052.8
8069.7
Data adapted from a study on the esterification of hydroxybenzoic acids, where higher temperatures favored the ester product under these specific conditions.[5]

Table 2: Effect of Solvent on O- vs. C-Alkylation of Sodium β-naphthoxide

This table demonstrates the significant impact of the solvent on the selectivity between O-alkylation (ether formation) and C-alkylation for a phenoxide. This is relevant as C-alkylation is a potential side reaction with 3-hydroxybenzoic acid.

SolventO-Alkylated Product (%)C-Alkylated Product (%)
Acetonitrile973
Methanol7228
Data from a study on the alkylation of sodium β-naphthoxide with benzyl bromide.[10]

Experimental Protocols

Protocol 1: Selective O-Benzylation using Potassium Carbonate

This protocol is designed to favor the formation of the benzyl ether by selectively deprotonating the phenolic hydroxyl group.

Materials:

  • 3-Hydroxybenzoic acid (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-hydroxybenzoic acid (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).

  • Add anhydrous DMF to dissolve the solids.

  • Add benzyl bromide (1.1 equiv) to the reaction mixture dropwise at room temperature.

  • Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).[7]

  • Cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1M HCl to protonate the unreacted carboxylic acid and precipitate the product.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Benzylation with Carboxylic Acid Protection

This two-step protocol provides the highest selectivity by first protecting the carboxylic acid group.

Step A: Protection of Carboxylic Acid (Fischer Esterification)

  • Dissolve 3-hydroxybenzoic acid in a large excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).[3]

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction, neutralize the acid with a base like sodium bicarbonate, and extract the resulting methyl 3-hydroxybenzoate. Purify as needed.

Step B: O-Benzylation and Deprotection

  • Using the methyl 3-hydroxybenzoate from Step A, follow the benzylation procedure described in Protocol 1 . The product will be methyl 3-(benzyloxy)benzoate.

  • Once the O-benzylation is complete and the product is purified, hydrolyze the methyl ester back to a carboxylic acid using a base like NaOH or LiOH in a mixture of THF/water, followed by acidic workup.

Visualizations

Reaction_Pathways start 3-Hydroxybenzoic Acid reagent + Benzyl Bromide (BnBr, Base) start->reagent p1 3-(Benzyloxy)benzoic Acid (Desired O-Alkylation) reagent->p1 Major Pathway (Controlled Conditions) p2 Benzyl 3-Hydroxybenzoate (Side Product: Esterification) reagent->p2 Competing Pathway p3 Benzyl 3-(Benzyloxy)benzoate (Side Product: Di-benzylation) reagent->p3 Excess Reagents p4 C-Alkylated Product (Side Product) reagent->p4 Minor Pathway

Caption: Competing reaction pathways in the benzylation of 3-hydroxybenzoic acid.

Caption: Troubleshooting workflow for common issues in the benzylation reaction.

Caption: Selective synthesis workflow using a protecting group strategy.

References

Troubleshooting low yield in 3-(Benzyloxy)benzoic acid preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(Benzyloxy)benzoic Acid Synthesis

This guide provides comprehensive troubleshooting support for researchers, scientists, and drug development professionals experiencing low yields or other issues during the synthesis of this compound. The primary synthetic route covered is the Williamson ether synthesis, involving the reaction of 3-hydroxybenzoic acid with a benzyl halide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of 3-hydroxybenzoic acid to form a phenoxide ion, which then acts as a nucleophile to attack an electrophilic benzyl halide (e.g., benzyl bromide or benzyl chloride) in an SN2 reaction.[1][2][3]

Q2: What are the critical factors that influence the reaction yield?

Several factors can significantly impact the yield:

  • Choice of Base and Solvent: The base must be strong enough to deprotonate the phenol but not so strong as to promote side reactions. The solvent plays a crucial role in reactant solubility and reaction rate.[4][5]

  • Reaction Temperature: The temperature must be sufficient to drive the reaction forward but not so high that it encourages side reactions like elimination or decomposition.[6]

  • Purity of Reagents: Moisture and impurities in the starting materials or solvent can deactivate reagents and lead to unwanted byproducts.[7]

  • Protection of the Carboxylic Acid: The carboxylic acid group can also be benzylated, leading to the formation of a benzyl ester byproduct. In some cases, protecting this group before the ether synthesis may be necessary.[4]

Q3: What are the primary side reactions to be aware of?

The main competing reactions include:

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring as well as on the oxygen atom.[1][5]

  • Benzylation of the Carboxylic Acid: The carboxylate anion can react with the benzyl halide to form a benzyl ester.[4]

  • Elimination Reaction: The base can promote an elimination reaction with the benzyl halide, particularly at higher temperatures.[1][6]

  • Debenzylation: The benzyl ether linkage can be cleaved under harsh acidic or basic conditions, especially during workup or purification.[8][9]

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis.

Problem 1: Low or No Conversion of Starting Material (3-Hydroxybenzoic Acid)

Potential Causes & Solutions

Potential CauseSuggested Solution
Insufficiently Strong Base The chosen base may not be strong enough to fully deprotonate the phenolic hydroxyl group. Switch to a stronger base (e.g., from K₂CO₃ to NaH or Cs₂CO₃).[4][5]
Inactive Reagents The benzyl halide may be old or degraded. Check the purity and consider using a fresh bottle or purifying the existing stock.[6][10] Ensure the base has not been deactivated by moisture.
Poor Solubility of Reactants If reactants are not fully dissolved, the reaction will be slow or incomplete. Choose a solvent in which all reactants are soluble, such as DMF or DMSO.[4][5]
Low Reaction Temperature The reaction rate may be too slow. Gradually increase the reaction temperature while monitoring the reaction's progress by Thin Layer Chromatography (TLC).[6]
Presence of Moisture Water will react with and deactivate strong bases like NaH and can interfere with the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.[7]
Problem 2: Formation of Multiple Products Observed on TLC

Potential Causes & Solutions

Potential CauseSuggested Solution
Benzylation of Carboxylic Acid The carboxylate is competing with the phenoxide for the benzyl halide. Use stoichiometric amounts of the benzylating agent.[4] Alternatively, protect the carboxylic acid group (e.g., as a methyl ester) before benzylation and deprotect it as a final step.[4][11]
C-Alkylation of the Phenoxide Alkylation is occurring on the aromatic ring. This is often favored in protic or less polar solvents. Use a polar aprotic solvent like DMF or acetone to favor O-alkylation.[5][6] Lowering the reaction temperature can also increase selectivity for O-alkylation.[6]
Di-benzylation If other nucleophilic sites are present, multiple benzyl groups may be added. This is less common for 3-hydroxybenzoic acid but can occur if impurities are present. Ensure the purity of your starting material.
Problem 3: Product is Lost During Workup or Purification

Potential Causes & Solutions

Potential CauseSuggested Solution
Debenzylation During Workup The benzyl ether bond can be cleaved by strong acids or bases, especially at elevated temperatures.[9] Use mild conditions for pH adjustments (e.g., dilute HCl) and avoid excessive heat.
Difficulty with Recrystallization The product fails to crystallize or oils out. The chosen solvent system may be inappropriate. Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.[6][8] Seeding with a pure crystal can help induce crystallization.[8]
Co-crystallization of Impurities The final product has a broad or depressed melting point, indicating impurities.[9] If recrystallization is insufficient, purify the crude product using column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system.[9]

Experimental Protocols

General Protocol for Williamson Ether Synthesis of this compound

This protocol is a representative procedure based on common laboratory practices.[3][12]

Materials:

  • 3-Hydroxybenzoic acid (1.0 eq)

  • Benzyl bromide (1.1-1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

  • Anhydrous acetone or Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Add 3-hydroxybenzoic acid (1.0 eq) and potassium carbonate (2.0-3.0 eq) to a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Solvent Addition: Add a sufficient volume of anhydrous acetone or DMF to dissolve the starting materials.

  • Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes.

  • Addition of Benzyl Bromide: Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a higher temperature like 80-100°C may be used) and maintain for 4-12 hours. Monitor the reaction's progress using TLC.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water and then with brine.

  • Isolation:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound.[6][13]

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Synthesis A 1. Reaction Setup (3-Hydroxybenzoic Acid, Base, Solvent) B 2. Add Benzyl Halide & Heat to Reflux A->B C 3. Monitor by TLC B->C 4-12 hours D 4. Workup (Filter, Evaporate, Extract) C->D Reaction Complete E 5. Purification (Recrystallization or Chromatography) D->E Crude Product F Pure Product E->F

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Logic Diagram

G Troubleshooting Low Yield Start Low Yield Observed Check_Reactants 1. Check Reagents & Conditions Start->Check_Reactants Analyze_TLC 2. Analyze Reaction TLC Start->Analyze_TLC Review_Workup 3. Review Workup & Purification Start->Review_Workup Purity Reagent Purity? (Benzyl Halide, Solvent) Check_Reactants->Purity Base Appropriate Base? (Strength, Stoichiometry) Check_Reactants->Base Temp Optimal Temperature? Check_Reactants->Temp SM_Remaining Starting Material Dominant? -> Incomplete Reaction Analyze_TLC->SM_Remaining Multiple_Spots Multiple Products? -> Side Reactions Analyze_TLC->Multiple_Spots Loss Product Loss During Extraction? Review_Workup->Loss Debenzylation Evidence of Debenzylation? Review_Workup->Debenzylation

Caption: A logical diagram for diagnosing the cause of low reaction yield.

References

Technical Support Center: Removal of Unreacted Benzyl Alcohol from Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of unreacted benzyl alcohol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted benzyl alcohol from a reaction mixture?

A1: The primary methods for removing unreacted benzyl alcohol include:

  • Liquid-Liquid Extraction: This is often the first step, utilizing the solubility of benzyl alcohol in an aqueous phase to separate it from a less polar product in an organic solvent.

  • Distillation (Fractional and Azeotropic): Effective for separating benzyl alcohol from products with significantly different boiling points. Azeotropic distillation with water is a common technique.

  • Flash Column Chromatography: A highly effective method for purifying the desired product from benzyl alcohol, especially when high purity is required.

Q2: My product is sensitive to heat. Which method is most suitable for removing benzyl alcohol?

A2: For heat-sensitive products, liquid-liquid extraction and flash column chromatography are the preferred methods. Avoid high-temperature distillation. If distillation is necessary, vacuum distillation can be employed to lower the boiling point of benzyl alcohol.

Q3: I'm struggling to separate benzyl alcohol from my product using column chromatography as they have very similar Rf values. What can I do?

A3: When co-elution is an issue, optimizing the solvent system is crucial. Experiment with different solvent systems, including using a less polar eluent to improve separation. A shallow gradient during elution can also enhance resolution.[1] If chromatography remains ineffective, consider converting the benzyl alcohol to a more polar compound through a pre-chromatography derivatization step, if your desired product is stable under the reaction conditions.

Q4: Can I use a simple aqueous wash to remove benzyl alcohol?

A4: A simple aqueous wash can remove a significant amount of benzyl alcohol due to its moderate water solubility (about 4 g/100 mL). However, for reactions in organic solvents where benzyl alcohol is also highly soluble, multiple extractions with water or a brine solution are often necessary to achieve a satisfactory level of removal. Forcing the separation by adding salt (salting out) can improve the efficiency of the extraction.

Troubleshooting Guides

Liquid-Liquid Extraction
Problem Possible Cause Troubleshooting Recommendation
Emulsion Formation High concentration of surfactant-like molecules, vigorous shaking.- Gently swirl the separatory funnel instead of vigorous shaking.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.- Allow the mixture to stand for a longer period.- Centrifuge the mixture to break the emulsion.- Filter the mixture through a pad of Celite or glass wool.
Poor Separation/Low Extraction Efficiency Insufficient mixing, incorrect solvent choice, single extraction.- Ensure thorough mixing of the two phases by inverting the separatory funnel multiple times.- Choose an extraction solvent in which your product has low solubility but benzyl alcohol has some solubility if extracting into the aqueous phase.- Perform multiple extractions (3-5 times) with smaller volumes of the extraction solvent for higher efficiency.
Product Loss in Aqueous Layer Product has some water solubility.- Minimize the number of aqueous washes.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover the dissolved product.
Distillation
Problem Possible Cause Troubleshooting Recommendation
Bumping (Sudden, Violent Boiling) Uneven heating, lack of nucleation sites.- Use a stirring plate and a magnetic stir bar for even heating.- Add boiling chips to the distillation flask before heating (for atmospheric distillation only).- For vacuum distillation, use a capillary ebulliator or a steady stream of an inert gas like nitrogen to ensure smooth boiling.
Decomposition of Product Product is sensitive to high temperatures.- Use vacuum distillation to lower the boiling points of the components.- Ensure the heating mantle temperature is not excessively high.
Poor Separation of Components Boiling points of the product and benzyl alcohol are too close.- Use a fractional distillation column (e.g., Vigreux or packed column) to increase the number of theoretical plates.- Optimize the distillation rate; a slower rate generally provides better separation.
Polymerization in the Distillation Flask Presence of acidic or metallic impurities.- Neutralize any acidic residues with a wash of a weak base (e.g., 5% sodium bicarbonate solution) before distillation.- Ensure all glassware is meticulously clean.
Flash Column Chromatography
Problem Possible Cause Troubleshooting Recommendation
Co-elution of Product and Benzyl Alcohol Similar polarity and Rf values.- Optimize the eluent system by testing different solvent ratios and compositions.- Use a shallower solvent gradient during elution to improve resolution.- Consider using a different stationary phase (e.g., alumina, reverse-phase silica).
Product Streaking or Broad Bands Strong interaction with the silica gel, column overload.- Deactivate the silica gel by adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent.- Reduce the amount of crude product loaded onto the column.
Product Does Not Elute from the Column Product is very polar and has a strong affinity for the silica gel.- Increase the polarity of the mobile phase significantly, potentially including a small percentage of methanol or even water.- Consider using reverse-phase chromatography.

Data Presentation

Comparison of Benzyl Alcohol Removal Methods
Method Principle Typical Purity Typical Yield Advantages Disadvantages
Liquid-Liquid Extraction Partitioning between immiscible solvents based on solubility.Low to ModerateModerate to HighFast, simple, good for initial bulk removal.May not achieve high purity, can lead to emulsions.
Fractional Distillation Separation based on differences in boiling points.Moderate to HighModerate to HighGood for large-scale purifications, can be cost-effective.Not suitable for heat-sensitive compounds or azeotropes.
Azeotropic Distillation Forms a lower-boiling azeotrope with water to facilitate removal.HighHighEffective for breaking the benzyl alcohol-water azeotrope.Requires specific setup and careful control of conditions.
Flash Column Chromatography Separation based on differential adsorption to a stationary phase.High to Very HighModerateExcellent for achieving high purity, versatile.Can be time-consuming and requires significant solvent volumes.
Quantitative Data on Benzyl Alcohol Removal
Method Conditions Initial State Result Reference
Centrifugation10,000 rpm for 5 minutesTriamcinolone acetonide suspension containing benzyl alcoholUp to 95.5% of benzyl alcohol removed[2]
Kugelrohr Distillation190 °C, 7.20 mmHgCrude reaction mixture86% purity of the distilled product
Column ChromatographySilica gel, 1:9 ether:hexanes eluentProduct from Kugelrohr distillation (86% purity)78% yield of pure product
Resin AdsorptionHyper-crosslinked macropore resin JX-101Wastewater with 14,000 mg/L benzyl alcohol>99% removal rate, recovered benzyl alcohol with 85% purity[3]
Flash ChromatographySilica gel columnCrude Benzyl-PEG36-alcohol (~70-85% purity)>95% purity, 60-80% yield[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This protocol is for the removal of benzyl alcohol from a reaction mixture where the desired product is significantly less polar than benzyl alcohol and is dissolved in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate, dichloromethane).

  • Preparation:

    • Ensure the reaction mixture is at room temperature.

    • Transfer the reaction mixture to a separatory funnel of appropriate size.

  • Aqueous Wash:

    • Add a volume of deionized water equal to the volume of the organic layer in the separatory funnel.

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure.

    • Allow the layers to separate.

    • Drain the lower aqueous layer.

  • Brine Wash:

    • Add a volume of saturated sodium chloride solution (brine) equal to the volume of the organic layer.

    • Gently invert the funnel several times.

    • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat:

    • Repeat the aqueous and brine washes (steps 2 and 3) two more times.

  • Drying and Concentration:

    • Drain the organic layer into a clean flask.

    • Add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), and swirl the flask.

    • Filter the solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, now with a reduced amount of benzyl alcohol.

Protocol 2: Fractional Distillation

This protocol is suitable for separating benzyl alcohol from a product with a boiling point difference of at least 25-30 °C.

  • Apparatus Setup:

    • Set up a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer.

    • Place a magnetic stir bar or boiling chips in the round-bottom flask.

  • Distillation:

    • Add the crude reaction mixture to the round-bottom flask.

    • Begin heating the flask gently with a heating mantle.

    • Observe the temperature on the thermometer. The temperature will rise and then stabilize at the boiling point of the lower-boiling component.

    • Collect the distillate that comes over at a constant temperature. This will be the component with the lower boiling point.

  • Fraction Collection:

    • Once the first component has been distilled, the temperature will either drop or begin to rise again.

    • Change the receiving flask to collect the next fraction, which will be the higher-boiling component (in this case, likely benzyl alcohol if it's the higher boiling component).

    • For removing benzyl alcohol (boiling point ~205 °C) from a higher boiling product, collect the benzyl alcohol as the distillate.

  • Vacuum Distillation (for heat-sensitive compounds):

    • If your product is heat-sensitive, perform the distillation under reduced pressure (vacuum). This will lower the boiling points of all components.

    • Ensure the glassware is rated for vacuum applications and use a proper vacuum trap.

Protocol 3: Flash Column Chromatography

This protocol is for the purification of a desired compound from unreacted benzyl alcohol using silica gel.

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Alternatively, for better separation, "dry-load" the sample by adsorbing it onto a small amount of silica gel and evaporating the solvent.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexanes).

  • Elution:

    • Carefully add the prepared sample to the top of the silica gel bed.

    • Begin elution with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate). A shallow gradient is often best for separating compounds with similar polarities.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product, benzyl alcohol, and any mixed fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

experimental_workflow_extraction start Crude Reaction Mixture (Organic Solvent) sep_funnel Transfer to Separatory Funnel start->sep_funnel add_water Add Deionized Water sep_funnel->add_water shake_vent Gently Invert & Vent add_water->shake_vent separate_aq1 Separate Aqueous Layer shake_vent->separate_aq1 add_brine Add Brine Solution separate_aq1->add_brine shake_vent2 Gently Invert & Vent add_brine->shake_vent2 separate_aq2 Separate Aqueous Layer shake_vent2->separate_aq2 repeat Repeat Aqueous/Brine Washes (2x) separate_aq2->repeat dry Dry Organic Layer (e.g., MgSO4) repeat->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end Purified Product evaporate->end

Caption: Workflow for Liquid-Liquid Extraction to remove benzyl alcohol.

experimental_workflow_distillation start Crude Reaction Mixture flask Add to Round-Bottom Flask with Stir Bar/Boiling Chips start->flask setup Assemble Fractional Distillation Apparatus flask->setup heat Gently Heat setup->heat collect1 Collect First Fraction (Lower Boiling Point) heat->collect1 change_flask Change Receiving Flask collect1->change_flask collect2 Collect Benzyl Alcohol Fraction change_flask->collect2 end Product Remaining in Flask (Higher Boiling Point) collect2->end

Caption: Workflow for Fractional Distillation to remove benzyl alcohol.

experimental_workflow_chromatography start Crude Product prepare_sample Prepare Sample (Wet or Dry Loading) start->prepare_sample load_sample Load Sample onto Column prepare_sample->load_sample pack_column Pack Silica Gel Column pack_column->load_sample elute Elute with Solvent Gradient (Increasing Polarity) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions pool_fractions Pool Pure Product Fractions analyze_fractions->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate end Purified Product evaporate->end

Caption: Workflow for Flash Column Chromatography to remove benzyl alcohol.

logical_relationship_methods crude Crude Reaction Mixture (with Benzyl Alcohol) extraction Liquid-Liquid Extraction crude->extraction Bulk Removal distillation Distillation crude->distillation Large Scale/ High Boiling Point Difference chromatography Column Chromatography crude->chromatography Direct Purification (Small Scale) extraction->chromatography Further Purification pure_product Pure Product extraction->pure_product If Sufficiently Pure distillation->chromatography Final Polishing distillation->pure_product If Sufficiently Pure chromatography->pure_product High Purity

Caption: Logical relationships between different benzyl alcohol removal methods.

References

Preventing debenzylation during workup of 3-(Benzyloxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the workup of 3-(Benzyloxy)benzoic acid, with a focus on preventing the unintended cleavage of the benzyl ether protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of debenzylation for this compound during workup?

A1: The benzyl ether linkage in this compound is sensitive to certain conditions. The most common causes of unintended debenzylation during workup are:

  • Acidic Conditions: Exposure to strong acids, including Lewis acids (e.g., BCl₃, AlCl₃) and Brønsted acids (e.g., HCl, H₂SO₄, TFA), can readily cleave the benzyl ether.[1][2][3]

  • Reductive Conditions: If the preceding reaction was a catalytic hydrogenation, residual palladium catalyst in the presence of a hydrogen source can lead to debenzylation.[4][5] Catalytic transfer hydrogenation conditions, which use hydrogen donors like formic acid, also efficiently cleave benzyl ethers.[4][6]

  • Oxidative Conditions: Certain strong oxidizing agents can cause oxidative cleavage of the benzyl group.[3][7]

  • Elevated Temperatures: While the benzyl ether is generally thermally stable, prolonged exposure to high temperatures, especially under acidic or basic aqueous conditions, can promote hydrolysis or other degradation pathways like decarboxylation.[8][9][10]

Q2: My reaction mixture is acidic. How can I neutralize it and extract my product without causing debenzylation?

A2: To safely work up an acidic reaction mixture, you should neutralize it by slowly adding the crude reaction mixture to a cold (0-5 °C) saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), with vigorous stirring. This method avoids creating localized areas of high acid concentration and keeps the temperature low, minimizing the risk of acid-catalyzed hydrolysis of the benzyl ether.

Q3: Is it safe to use a strong base like sodium hydroxide (NaOH) for the extraction?

A3: While benzyl ethers are generally stable to basic conditions, using a strong base like NaOH is often unnecessary and can sometimes promote side reactions with other functional groups that may be present in the molecule.[4] A weak base like sodium bicarbonate is sufficiently basic to deprotonate the carboxylic acid of this compound, forming the water-soluble sodium salt and allowing for efficient extraction into the aqueous phase. This is a milder and safer approach.

Q4: What is the best method for removing the solvent after extraction to avoid product degradation?

A4: To prevent thermal degradation, solvents should be removed under reduced pressure using a rotary evaporator. It is crucial to use a water bath with a moderate temperature (typically ≤ 40°C).[11] This approach minimizes the thermal stress on the molecule, preserving the integrity of the benzyl ether and preventing potential decarboxylation.[8]

Q5: I used a palladium catalyst in my reaction. What special precautions are necessary during workup?

A5: If a heterogeneous palladium catalyst (e.g., Pd/C) was used, it is imperative to remove it completely before any subsequent steps, especially before acidification.[5][12] Filter the entire reaction mixture through a pad of an inert filter aid like Celite®.[11] Failing to remove the catalyst can lead to unwanted debenzylation if a hydrogen source is present or introduced (e.g., during a pH adjustment that could generate H₂).

Troubleshooting and Workflow Visualization

Unintentional debenzylation often results from specific steps in the workup procedure. The diagrams below illustrate a problematic workflow that can lead to product loss versus a recommended workflow designed to preserve the benzyl protecting group.

cluster_0 Problematic Workup A Crude Reaction Mixture B Quench with Strong Acid (e.g., 1M HCl) A->B Incorrect Quenching C Extraction with Organic Solvent B->C D Solvent Removal at High Temperature C->D Incorrect Evaporation E Product with Significant Debenzylation D->E

Caption: A problematic workflow leading to debenzylation.

cluster_1 Recommended Workup A Crude Reaction Mixture B Filter through Celite (if Pd catalyst used) A->B Catalyst Removal C Add mixture to cold, saturated NaHCO₃(aq) B->C D Separate Layers C->D E Aqueous Layer (contains product salt) D->E Product F Organic Layer (contains impurities) D->F Waste G Acidify Aqueous Layer slowly with cold 1M HCl to pH ~2 E->G Reprotonation H Collect Precipitate via Filtration G->H I Dry Product under Vacuum at <40°C H->I J Pure this compound I->J

Caption: Recommended workflow to prevent debenzylation.

Data Presentation: Benzyl Ether Stability

The following table summarizes the stability of the O-benzyl protecting group under various common workup and reaction conditions.

Condition CategoryReagents / EnvironmentStability of Benzyl EtherPotential Outcome
Strongly Acidic Conc. HCl, H₂SO₄, TFA, BCl₃Unstable Rapid cleavage to phenol and benzyl cation byproducts.[1][2]
Mildly Acidic Dilute HCl, Acetic Acid (at RT)Generally Stable Cleavage is slow to negligible for short exposure times.
Mildly Basic NaHCO₃, K₂CO₃, Et₃NStable No reaction. Ideal for extractions.[4]
Strongly Basic NaOH, KOH (aq)Stable Generally stable, but may affect other functional groups.
Reductive H₂, Pd/C; Ammonium Formate, Pd/CUnstable Cleavage (hydrogenolysis) to phenol and toluene.[4][5]
Oxidative DDQ, Ozone, NBSUnstable Oxidative cleavage.[1][3][13]
Thermal Heating > 80-100 °C in solutionModerately Stable Risk of slow hydrolysis or decarboxylation increases with temperature.[9][10]

Experimental Protocol: Mild Workup for this compound

This protocol describes a standard extractive workup procedure designed to isolate this compound from a reaction mixture while minimizing the risk of debenzylation.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., Ethyl Acetate, DCM).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • 1M Hydrochloric acid (HCl) solution.

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Celite® (if a solid catalyst was used).

  • Separatory funnel, Erlenmeyer flasks, Büchner funnel, and filter paper.

Procedure:

  • (Optional - Catalyst Removal) If a heterogeneous catalyst (e.g., Pd/C) was used, first dilute the reaction mixture with ethyl acetate and filter it through a 1-2 cm pad of Celite® in a sintered glass funnel. Wash the pad with additional ethyl acetate to ensure all product is collected.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure buildup (from CO₂ evolution if the reaction mixture is acidic).

  • Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the sodium 3-(benzyloxy)benzoate salt, into a clean Erlenmeyer flask.

  • Re-extract: To ensure complete recovery, add another portion of saturated NaHCO₃ solution to the organic layer, shake, and combine the aqueous layer with the first extract.

  • Wash Organic Layer: (Optional) Wash the organic layer with brine to remove residual water-soluble components, then discard the organic layer.

  • Acidification: Place the combined aqueous extracts in an ice bath and stir. Slowly add 1M HCl solution dropwise until the pH of the solution is approximately 2 (check with pH paper). A white precipitate of this compound will form.

  • Isolate Product: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash Product: Wash the collected solid on the filter paper with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum, preferably in a desiccator or vacuum oven at a temperature not exceeding 40°C, until a constant weight is achieved.

References

Technical Support Center: Column Chromatography of 3-(Benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-(benzyloxy)benzoic acid using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue when purifying this compound on silica gel?

A1: The most frequent issue is peak tailing, where the compound elutes from the column asymmetrically with a drawn-out tail.[1][2] This is primarily due to interactions between the acidic carboxylic acid group of the molecule and the polar silanol groups on the surface of the silica gel stationary phase.[1][2]

Q2: How can I prevent peak tailing for this compound?

A2: To minimize peak tailing, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluting solvent system.[2][3][4] This acid suppresses the ionization of the benzoic acid derivative, reducing its interaction with the silica gel and resulting in more symmetrical peaks.[3][4]

Q3: What is a good starting solvent system (mobile phase) for the purification of this compound on a silica gel column?

A3: A good starting point for a mobile phase is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate. Based on the polarity of related compounds, a gradient elution starting from a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of ethyl acetate is recommended. The optimal ratio should be determined by prior analysis using Thin-Layer Chromatography (TLC).[2]

Q4: My compound is not eluting from the column. What should I do?

A4: If your compound is not eluting, the mobile phase is likely not polar enough. You should gradually increase the polarity of your eluent. For instance, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[2] In some cases, if the compound is still retained, a switch to a more polar solvent system, such as dichloromethane/methanol, may be necessary.[2] It's also crucial to ensure your compound is stable on silica gel, as decomposition on the column can also result in failure to elute.[5]

Q5: The separation between my desired product and an impurity is poor. How can I improve it?

A5: To improve poor separation, you can try several strategies:

  • Optimize the solvent system: Use TLC to test different solvent combinations to maximize the difference in Rf values between your product and the impurity.[2]

  • Use a shallower polarity gradient: A slow, gradual increase in the mobile phase polarity during elution can enhance resolution.[2]

  • Avoid overloading the column: A general guideline is to use a silica gel to crude product weight ratio of 20:1 to 100:1. Overloading the column will lead to broad peaks and poor separation.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Peak Tailing The acidic proton of the carboxylic acid is interacting with the silica gel stationary phase.[2]Add a small amount (0.1-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent to suppress the ionization of the carboxylic acid.[2][3][4]
Compound Elutes Too Quickly (with the solvent front) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[2]
Compound Does Not Elute from the Column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[2]
The compound may have decomposed on the column.Test the stability of your compound on a small amount of silica gel (e.g., by spotting on a TLC plate and letting it sit for a while before eluting) before running a large-scale column.[5]
Poor Separation of Compounds The chosen solvent system does not provide adequate resolution.Optimize the solvent system using TLC with various solvent combinations to achieve better separation between the spots.[2]
The column was overloaded with the sample.Use a larger column or reduce the amount of sample loaded. A general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight.[2]
All Fractions are Mixed, Despite Good TLC Separation The compound may be degrading on the column during the extended elution time.Check the stability of your compound on silica gel. If it's unstable, consider using a less acidic stationary phase like deactivated silica or alumina.[2]
The solvents chosen may cause differential solubility issues.Ensure that your chosen solvent system effectively dissolves both your target compound and the impurities.[5]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure. It is essential to first determine the optimal solvent system using Thin-Layer Chromatography (TLC).

1. Preparation of the Stationary Phase (Slurry Packing):

  • Weigh out the appropriate amount of silica gel (e.g., 50 g for 1 g of crude product).

  • In a beaker, create a slurry of the silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

  • Allow the silica to settle into a packed bed, then drain the excess solvent until the solvent level is just above the top of the silica.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, for less soluble compounds, use a "dry loading" technique: adsorb the crude product onto a small amount of silica gel by dissolving the product in a solvent, mixing with silica, and then evaporating the solvent.

  • Carefully add the dissolved sample or the dry-loaded silica to the top of the column.

3. Elution:

  • Begin eluting with the initial, low-polarity mobile phase.

  • Collect fractions in an ordered array of test tubes or other suitable containers.

  • Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). This can be done in a stepwise manner (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate) or with a continuous gradient if using an automated system.

4. Monitoring the Separation:

  • Monitor the fractions using TLC to identify which ones contain the purified this compound.

  • Use a UV lamp (254 nm) for visualization, as the aromatic rings in the compound are UV-active.

5. Isolation of the Purified Product:

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification check_tlc Run TLC with Eluent + 0.5% Acetic Acid start->check_tlc pack_column Pack Silica Gel Column check_tlc->pack_column Good Separation load_sample Load Sample pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions issue Problem Encountered? analyze_fractions->issue tailing Issue: Peak Tailing issue->tailing Yes, Tailing no_elution Issue: No Elution issue->no_elution Yes, No Elution poor_separation Issue: Poor Separation issue->poor_separation Yes, Poor Separation combine_fractions Combine Pure Fractions issue->combine_fractions No solution_tailing Solution: Ensure 0.5-1% Acid is in the Mobile Phase tailing->solution_tailing solution_no_elution Solution: Increase Mobile Phase Polarity no_elution->solution_no_elution solution_poor_separation Solution: Use Shallower Gradient or Check Column Loading poor_separation->solution_poor_separation solution_tailing->run_column solution_no_elution->run_column solution_poor_separation->run_column evaporate Evaporate Solvent combine_fractions->evaporate end_product Pure this compound evaporate->end_product

References

Identifying byproducts in 3-(Benzyloxy)benzoic acid synthesis by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-(benzyloxy)benzoic acid. The focus is on the identification of byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H and ¹³C NMR spectrum for pure this compound?

Q2: My ¹H NMR spectrum shows unexpected peaks. What are the common byproducts I should look for?

A2: Unexpected peaks in your ¹H NMR spectrum typically arise from unreacted starting materials, side-reaction products, or impurities from the workup. The most common species to identify are the starting materials, 3-hydroxybenzoic acid and benzyl bromide, and a common byproduct, dibenzyl ether.

Q3: How can I distinguish between the starting material, 3-hydroxybenzoic acid, and the product, this compound, in the ¹H NMR spectrum?

A3: The key differences in the ¹H NMR spectra are the presence of signals corresponding to the benzyl group in the product and the phenolic hydroxyl proton in the starting material. The product will exhibit a characteristic singlet for the benzylic protons (-O-CH₂-Ph) around 5.10 ppm and a multiplet for the phenyl group protons between 7.30 and 7.50 ppm. Conversely, 3-hydroxybenzoic acid will show a broad singlet for the phenolic -OH proton (which will exchange with D₂O) and will lack the benzylic and benzyl aromatic signals.

Q4: I observe a singlet around 4.5 ppm in my spectrum. What could this be?

A4: A singlet appearing around 4.5 ppm could indicate the presence of benzyl alcohol. This can form if the benzyl bromide starting material undergoes hydrolysis during the reaction or workup.

Q5: What side reactions are common in the synthesis of this compound via Williamson ether synthesis?

A5: The Williamson ether synthesis, while generally robust, can be prone to side reactions. A common side reaction is the self-condensation of benzyl bromide to form dibenzyl ether, especially under basic conditions. Another possibility, though less common with phenols, is C-alkylation of the phenoxide, which would lead to the formation of a benzyl-substituted benzoic acid.

Troubleshooting Guides

Issue 1: Low yield of this compound and presence of starting materials.
  • Possible Cause: Incomplete reaction.

  • Troubleshooting Steps:

    • Verify Base Strength and Quantity: Ensure a sufficient amount of a suitable base (e.g., potassium carbonate, sodium hydride) was used to fully deprotonate the 3-hydroxybenzoic acid.

    • Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Reagent Purity: Ensure the starting materials and solvents are pure and dry, as impurities can interfere with the reaction.

Issue 2: Presence of a significant amount of dibenzyl ether.
  • Possible Cause: Self-condensation of benzyl bromide.

  • Troubleshooting Steps:

    • Control Stoichiometry: Avoid using a large excess of benzyl bromide.

    • Slow Addition: Add the benzyl bromide dropwise to the reaction mixture to maintain a low concentration of the alkylating agent, which can minimize self-condensation.

    • Temperature Control: Running the reaction at a moderate temperature can help to favor the desired O-alkylation over the competing self-condensation.

Data Presentation

Table 1: ¹H NMR Chemical Shift Data

Compound NameProton TypeMultiplicityApprox. Chemical Shift (δ, ppm)
This compound Carboxylic Acid (-COOH)Singlet (broad)> 10.0
Aromatic (Phenyl group)Multiplet7.30 - 7.50
Aromatic (Benzoic acid ring)Multiplet7.10 - 7.80
Benzylic (-O-CH₂-Ph)Singlet~ 5.10
3-Hydroxybenzoic acid Carboxylic Acid (-COOH)Singlet (broad)~ 12.9
Phenolic (-OH)Singlet (broad)~ 9.8
AromaticMultiplet7.03 - 7.42[1]
Benzyl Bromide AromaticMultiplet7.25 - 7.45
Benzylic (-CH₂-Br)Singlet~ 4.45
Benzyl Alcohol AromaticMultiplet7.20 - 7.40
Benzylic (-CH₂-OH)Singlet~ 4.60
Hydroxyl (-OH)Singlet (broad)Variable
Dibenzyl Ether AromaticMultiplet~ 7.35
Benzylic (-CH₂-O-CH₂-)Singlet~ 4.54

Table 2: ¹³C NMR Chemical Shift Data

Compound NameCarbon TypeApprox. Chemical Shift (δ, ppm)
This compound Carboxylic Acid (C=O)~ 167
Aromatic (C-O)~ 158
Aromatic (C-COOH)~ 131
Aromatic (Benzyl)127 - 136
Aromatic (Benzoic acid)115 - 130
Benzylic (-O-CH₂)~ 70
3-Hydroxybenzoic acid Carboxylic Acid (C=O)~ 167
Aromatic (C-OH)~ 158
Aromatic115 - 132
Benzyl Bromide Aromatic (ipso-C)~ 138
Aromatic128 - 129
Benzylic (-CH₂-Br)~ 33
Benzyl Alcohol Aromatic (ipso-C)~ 141
Aromatic127 - 129
Benzylic (-CH₂-OH)~ 64
Dibenzyl Ether Aromatic (ipso-C)~ 138
Aromatic127 - 128
Benzylic (-CH₂-O-CH₂-)~ 72

Experimental Protocols

General Synthesis of this compound via Williamson Ether Synthesis

This protocol is based on a well-established procedure for the benzylation of phenolic compounds.

Materials:

  • 3-Hydroxybenzoic acid

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation: In a round-bottom flask, dissolve 3-hydroxybenzoic acid (1.0 eq) in anhydrous DMF or acetone. Add potassium carbonate (1.5 - 2.0 eq) or sodium hydride (1.1 eq, handle with care) in portions. Stir the mixture at room temperature for 30-60 minutes to form the phenoxide.

  • Alkylation: Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 50-60 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If using DMF, pour the mixture into ice-water and acidify with 1M HCl to a pH of ~2-3 to precipitate the product. If using acetone, filter off the inorganic salts and evaporate the solvent. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Synthesis_Pathway 3-Hydroxybenzoic_acid 3-Hydroxybenzoic acid Reaction Williamson Ether Synthesis 3-Hydroxybenzoic_acid->Reaction Benzyl_bromide Benzyl bromide Benzyl_bromide->Reaction Dibenzyl_ether Dibenzyl ether (Byproduct) Benzyl_bromide->Dibenzyl_ether Self-condensation Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base->Reaction 3-Benzyloxybenzoic_acid This compound Reaction->3-Benzyloxybenzoic_acid

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Analyze ¹H NMR of Crude Product Check_Product Expected product signals present? Start->Check_Product Unexpected_Peaks Unexpected peaks observed? Check_Product->Unexpected_Peaks Yes Optimize_Reaction Optimize reaction conditions Check_Product->Optimize_Reaction No Identify_Byproducts Compare with known byproduct spectra Unexpected_Peaks->Identify_Byproducts Yes Purify Purify product Unexpected_Peaks->Purify No Starting_Material Signals for starting materials present? Identify_Byproducts->Starting_Material Starting_Material->Optimize_Reaction Yes Starting_Material->Purify No End Pure Product Purify->End

Caption: Troubleshooting workflow for NMR analysis.

Byproduct_Identification Crude_NMR Crude NMR Spectrum Product_Signals This compound - Benzylic -CH₂- (~5.1 ppm) - Aromatic protons Crude_NMR->Product_Signals contains Byproduct_Signals Potential Byproduct Signals Crude_NMR->Byproduct_Signals may contain SM1 3-Hydroxybenzoic acid - Phenolic -OH (broad) - Aromatic protons Byproduct_Signals->SM1 SM2 Benzyl bromide - Benzylic -CH₂- (~4.5 ppm) Byproduct_Signals->SM2 Side_Product Dibenzyl ether - Benzylic -CH₂- (~4.5 ppm) Byproduct_Signals->Side_Product

Caption: Logical relationships for byproduct identification by NMR.

References

Technical Support Center: Crystallization of 3-(Benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the crystallization of 3-(Benzyloxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the crystallization of this compound?

A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the structure of the molecule, which contains a large non-polar benzyloxy group and a polar carboxylic acid group, a solvent system of intermediate polarity is often a good starting point. A mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like heptane or hexane can be effective. For instance, dissolving the compound in a minimal amount of hot ethanol and then slowly adding water (an anti-solvent) until turbidity is observed can induce crystallization upon cooling. Pure solvents such as toluene have also been noted as effective for some aromatic carboxylic acids.[1] It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent mixture for your specific sample.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is supersaturated at a temperature above the melting point of the compound (133-137 °C for this compound) or if there are significant impurities present.[1] To resolve this, try one of the following:

  • Increase the solvent volume: Add more of the primary solvent to the heated mixture to ensure the compound is fully dissolved and to reduce the saturation level.

  • Lower the crystallization temperature: Allow the solution to cool more slowly to a lower temperature before crystallization begins.

  • Use a different solvent system: The chosen solvent may not be appropriate. Experiment with solvents of different polarities.

Q3: No crystals are forming, even after the solution has cooled. What are the next steps?

A3: A lack of crystal formation is usually due to either the use of too much solvent or the solution being supersaturated. Here are some techniques to induce crystallization:

  • Scratching the flask: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

  • Seeding: Introduce a tiny crystal of pure this compound (a "seed crystal") into the solution. This provides a template for further crystal formation.[3]

  • Reducing the solvent volume: If an excessive amount of solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cooling to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the compound.

Q4: The yield of my crystallized this compound is very low. How can I improve it?

A4: A low yield can result from several factors:

  • Using too much solvent: This is the most common cause, as a significant portion of the compound may remain in the mother liquor. Use the minimum amount of hot solvent required for complete dissolution.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel. Ensure all glassware is pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after initial cooling to room temperature can help.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the crystallization of this compound.

Diagram: Troubleshooting Crystallization Workflow

TroubleshootingWorkflow start Crystallization Issue oiling_out Compound 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Crystal Yield start->low_yield impure_crystals Impure Crystals (Discolored/Wrong MP) start->impure_crystals solution1 Add more solvent Lower cooling temperature Change solvent system oiling_out->solution1 Try these solutions solution2 Scratch flask Add seed crystal Reduce solvent volume Cool in ice bath no_crystals->solution2 Try these solutions solution3 Use minimum hot solvent Pre-heat filtration apparatus Ensure complete cooling low_yield->solution3 Try these solutions solution4 Use charcoal treatment Re-crystallize Check solvent purity impure_crystals->solution4 Try these solutions success Successful Crystallization solution1->success solution2->success solution3->success solution4->success

A flowchart for troubleshooting common crystallization problems.

Data Presentation

Solvent SystemPolarityExpected Solubility of this compoundSuitability for Crystallization
Ethanol/Water High (tunable)High in hot ethanol; low in cold aqueous ethanolExcellent; allows for fine-tuning of polarity.
Ethyl Acetate/Heptane Medium (tunable)High in hot ethyl acetate; low in heptaneExcellent; good for compounds with intermediate polarity.
Toluene LowModerate to high when hot; low when coldGood; effective for many aromatic carboxylic acids.[1]
Dichloromethane MediumHigh at room temperaturePoor for single-solvent crystallization; may be used as the initial solvent in a solvent/anti-solvent system.
Water HighVery lowUnsuitable as a single solvent.

Experimental Protocols

The following are detailed methodologies for key experiments related to the crystallization of this compound.

Protocol 1: Single Solvent Crystallization

This protocol is suitable when a single solvent with a significant temperature-dependent solubility for this compound has been identified (e.g., toluene).

  • Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a small volume of the chosen solvent and heat the mixture to boiling with gentle swirling. Continue adding the solvent in small portions until the solid is completely dissolved. Note the total volume of solvent used.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the cooling process should be gradual. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of this compound (133-137 °C).

Protocol 2: Solvent/Anti-Solvent Crystallization

This method is effective when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"). The two solvents must be miscible. An example is an ethanol/water system.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "solvent" (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes slightly turbid. If too much anti-solvent is added, add a small amount of the hot "solvent" to redissolve the precipitate.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single Solvent Crystallization protocol. Wash the crystals with a cold mixture of the solvent and anti-solvent.

References

Validation & Comparative

Comparative Guide to the Biological Activities of 3-(Benzyloxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the 3-(benzyloxy)benzoic acid scaffold serves as a versatile backbone for the development of novel therapeutic agents. This guide provides a comparative overview of the diverse biological activities exhibited by derivatives of this compound, supported by experimental data and detailed methodologies.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable potential as antimicrobial agents, targeting both bacteria and mycobacteria through various mechanisms.

Inhibition of Bacterial RNA Polymerase-Sigma Factor Interaction

A series of benzyl and benzoyl benzoic acid derivatives have been synthesized and shown to inhibit the interaction between RNA polymerase (RNAP) and the sigma (σ) factor, a crucial step in bacterial transcription initiation. This inhibition effectively halts bacterial growth.[1]

Comparative Data: Minimum Inhibitory Concentrations (MIC)

Compound ClassTarget OrganismMIC (µg/mL)Reference
Benzyl and Benzoyl Benzoic Acid DerivativesStaphylococcus epidermidisAs low as 0.5[1]

Experimental Protocol: Antimicrobial Susceptibility Testing

A standard broth microdilution method is utilized to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Microorganism Preparation: Bacterial strains are cultured in an appropriate broth medium to achieve a specific cell density, typically corresponding to a 0.5 McFarland standard.[2]

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.[2]

  • Inoculation: Each well is inoculated with the prepared microbial suspension.[2]

  • Incubation: The plates are incubated under suitable conditions, for instance, at 37°C for 24 hours for bacteria.[2]

  • MIC Determination: The MIC is identified as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.[2]

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_results Results prep_micro Microorganism Preparation inoc Inoculation prep_micro->inoc prep_comp Compound Dilution prep_comp->inoc incub Incubation inoc->incub mic MIC Determination incub->mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Inhibition of Mycobacterial Salicylate Synthase

Chromane derivatives synthesized from 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester have been investigated as potential inhibitors of salicylate synthase (MbtI) from Mycobacterium tuberculosis.[3][4] This enzyme is essential for the biosynthesis of mycobactin, which is required for iron acquisition by the bacterium.

Anti-inflammatory Activity

Several derivatives of this compound have shown promise as anti-inflammatory agents by targeting key components of inflammatory pathways.

Cyclooxygenase (COX) Inhibition

Derivatives of 3-(3-(benzyloxy)phenyl)propanoic acid act as inhibitors of cyclooxygenase (COX) enzymes.[5] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5]

Signaling Pathway of COX Inhibition

G membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa PLA2 cox COX-1 / COX-2 aa->cox pg Prostaglandins cox->pg inflam Inflammation, Pain, Fever pg->inflam inhibitor This compound derivatives inhibitor->cox

Caption: Inhibition of the prostaglandin synthesis pathway by COX inhibitors.

P2Y14 Receptor Antagonism

3-Amide-5-aryl benzoic acid derivatives have been designed as potent antagonists of the P2Y14 receptor.[6] This receptor is implicated in immune and inflammatory responses, and its antagonism presents a potential therapeutic strategy for conditions like acute gouty arthritis.[6]

Comparative Data: P2Y14 Receptor Antagonist Activity

CompoundIC50 (nM)Reference
11m (a 5-aryl-3-amide benzoic acid derivative)2.18[6]

Anticancer and Cytotoxic Activities

The benzoic acid scaffold is a common feature in molecules with anticancer properties. Derivatives of 3-(3-(benzyloxy)phenyl)propanoic acid have demonstrated cytotoxic effects against various cancer cell lines.[5]

Comparative Data: Cytotoxic Activity of Related Benzoic Acid Derivatives

Compound Name/ClassCell Line(s)Activity MetricValueReference
4-((2-hydroxynaphthalen-1-yl)methyleneamino) benzoic acidHuman cervical cancerIC5017.84 µM[2]
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoate derivativesMCF-7, HCT-116IC5015.6 - 18.7 µM[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[2]

  • MTT Addition: Following the treatment period, MTT solution is added to each well and incubated for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[2]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Neuroprotective Activity

Monoamine Oxidase (MAO) Inhibition

Isatin-based benzyloxybenzene derivatives have been synthesized and evaluated for their ability to inhibit monoamine oxidase (MAO) enzymes, particularly MAO-B.[7] MAO-B inhibitors are utilized in the treatment of neurodegenerative disorders like Parkinson's disease as they prevent the breakdown of dopamine.[7]

Comparative Data: MAO-B Inhibition

CompoundIC50 (µM)Selectivity Index (SI) for MAO-BReference
ISB10.124 ± 0.007>80.42[7]
ISFB10.135 ± 0.00255.03[7]

Experimental Protocol: In Vitro Enzyme Inhibition Assay (α-Amylase example, adaptable for MAO)

While the specific protocol for MAO inhibition was not detailed in the provided context, a general enzyme inhibition assay protocol is as follows and can be adapted.

  • Reaction Mixture: A mixture of the test compound at various concentrations and the enzyme (e.g., MAO-B) solution in a suitable buffer is pre-incubated.[2]

  • Substrate Addition: The appropriate substrate for the enzyme is added to the mixture to initiate the enzymatic reaction.[2]

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.[2]

  • Reaction Termination: The reaction is stopped, often by adding another reagent.[2]

  • Quantification: The amount of product formed or substrate remaining is quantified using a suitable detection method (e.g., spectrophotometry, fluorometry). The percentage of inhibition is calculated, and IC50 values are determined.

General Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enzyme Enzyme & Inhibitor Pre-incubation init Reaction Initiation prep_enzyme->init prep_sub Substrate Preparation prep_sub->init incub Incubation init->incub term Reaction Termination incub->term quant Quantification term->quant ic50 IC50 Determination quant->ic50

References

Comparing 2-, 3-, and 4-(Benzyloxy)benzoic acid properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of 2-, 3-, and 4-(Benzyloxy)benzoic Acid for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the physicochemical properties, synthesis, and potential biological relevance of the ortho, meta, and para isomers of (benzyloxy)benzoic acid. The information presented is intended to assist researchers, scientists, and drug development professionals in their evaluation and application of these compounds.

Physicochemical Properties

The positional isomerism of the benzyloxy group significantly influences the physical properties of the benzoic acid derivatives. A summary of key physicochemical data is presented in Table 1.

Table 1: Comparison of Physicochemical Properties of (Benzyloxy)benzoic Acid Isomers

Property2-(Benzyloxy)benzoic acid3-(Benzyloxy)benzoic acid4-(Benzyloxy)benzoic acid
Molecular Formula C₁₄H₁₂O₃C₁₄H₁₂O₃C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol 228.24 g/mol 228.24 g/mol
Melting Point (°C) 73-77133-137[1]189-192[2]
Boiling Point (°C) ~397.6 (Predicted)~408.8 (Predicted)~396.3 (Predicted)
pKa Not Experimentally FoundNot Experimentally FoundNot Experimentally Found
Solubility in Water Insoluble/Slightly SolubleInsoluble[3]Insoluble/Slightly Soluble
Solubility in Organic Solvents Soluble in non-polar solventsSoluble in ethanol, chloroform, DMSO[3]High solubility in non-polar solvents

Experimental Protocols

Synthesis of (Benzyloxy)benzoic Acids via Williamson Ether Synthesis

The most common method for the synthesis of (benzyloxy)benzoic acids is the Williamson ether synthesis. This reaction involves the O-alkylation of a hydroxybenzoic acid with a benzyl halide in the presence of a base.[4][5]

Materials:

  • Appropriate isomer of hydroxybenzoic acid (2-hydroxybenzoic acid, 3-hydroxybenzoic acid, or 4-hydroxybenzoic acid)

  • Benzyl bromide or benzyl chloride

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetone or N,N-dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

General Procedure:

  • To a solution of the respective hydroxybenzoic acid (1.0 equivalent) in acetone or DMF, add potassium carbonate (2.0-3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Add benzyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 50-100 °C) and maintain for 4-12 hours.[6] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure (benzyloxy)benzoic acid isomer.

G cluster_synthesis Williamson Ether Synthesis Workflow start Start: Dissolve Hydroxybenzoic Acid and Base in Solvent add_benzyl Add Benzyl Halide start->add_benzyl Formation of Phenoxide reflux Heat to Reflux (4-12 hours) add_benzyl->reflux Nucleophilic Attack (SN2) workup Work-up: - Filter salts - Remove solvent - Extraction reflux->workup Reaction Completion purification Purification: Recrystallization workup->purification product Final Product: (Benzyloxy)benzoic Acid purification->product G cluster_pathway Inhibition of NF-κB Signaling Pathway stimulus Inflammatory Stimulus (e.g., Cytokines, LPS) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb_nfkb IκB-NF-κB (Inactive Complex) ikk->ikb_nfkb phosphorylates IκB nfkb NF-κB ikb_nfkb->nfkb IκB degradation releases nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription (Pro-inflammatory mediators) nucleus->transcription activates inhibitor (Benzyloxy)benzoic Acid Derivative (Hypothetical) inhibitor->ikk Inhibits

References

A Comparative Guide to In Vitro Assays of 3-(Benzyloxy)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro biological activities of 3-(benzyloxy)benzoic acid and its analogs. The information presented is collated from various studies to highlight the therapeutic potential of this class of compounds in areas such as oncology, infectious diseases, and metabolic disorders. While direct experimental data for this compound is limited in publicly available literature, this guide draws upon research on structurally related benzyloxy and benzoic acid derivatives to provide valuable insights for rational drug design and development.

Data Presentation

The following tables summarize the quantitative data from various in vitro assays performed on analogs of this compound.

Table 1: Anticancer and Cytotoxic Activities

The cytotoxic effects of various benzoic acid derivatives have been evaluated against a range of cancer cell lines, primarily using the MTT assay. The half-maximal inhibitory concentration (IC50) values are presented below.

Compound/Analog ClassCell Line(s)Activity MetricValue (µM)
Quinazolinone DerivativesMCF-7IC50100[1]
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acidHuman cervical cancerIC5017.84[1]
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivativesMCF-7, HCT-116IC5015.6 - 18.7[1]
3,5-Bis(benzyloxy)benzoic acidHepG2IC5090.3
Table 2: Enzyme Inhibitory Activities

Analogs of this compound have shown inhibitory effects on various enzymes, including those involved in cancer signaling and carbohydrate metabolism.

Compound/Analog ClassTarget EnzymeActivity MetricValue
Benzyloxyphenyl-methylaminophenol derivativesIL-6/STAT3 PathwayIC501.38 - 7.71 µM
2,3,4-trihydroxybenzoic acidα-AmylaseIC5017.30 ± 0.73 mM[1]
4-tert-butylbenzoic acidSIRT1IC501.0 mM[1]
4-dimethylaminobenzoic acidSIRT1, SIRT2% Inhibition at 1.6 mM25.3%, 30.3%[1]
Table 3: Antimicrobial Activities

The antimicrobial potential of benzoic acid derivatives has been investigated against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) are key parameters in these studies.

Compound/Analog ClassMicroorganism(s)Activity MetricValue (µg/mL)
Benzyl and benzoyl benzoic acid derivativesStaphylococcus epidermidisMIC0.5
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesEnterococcus faecium, Staphylococcus aureusMBEC125[1]
N-benzoyl amino esters and acidsAspergillus fumigatus, Fusarium temperatumGrowth InhibitionUp to 78.2%[1]
3-hydroxy methyl benzoate derivativesGram-positive and Gram-negative bacteria-Active

Mandatory Visualization

Signaling Pathway Diagrams

STAT3_Signaling_Pathway IL6 Interleukin-6 (IL-6) IL6R IL-6 Receptor IL6->IL6R Binds JAK JAK Kinase IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Initiates Inhibitor Benzyloxybenzoic Acid Analog Inhibitor->STAT3 Inhibits Phosphorylation

STAT3 Signaling Pathway Inhibition

HDAC_Inhibition_Pathway HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylates Acetyl_Histones Acetylated Histones HDAC->Acetyl_Histones Increased Acetylation Chromatin Chromatin Relaxation Acetyl_Histones->Chromatin Transcription Gene Transcription (e.g., Tumor Suppressors) Chromatin->Transcription Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis Inhibitor Benzoic Acid Derivative Inhibitor->HDAC Inhibits

HDAC Inhibition and Downstream Effects
Experimental Workflow Diagram

Experimental_Workflow Start Start: Synthesize/Acquire Benzoic Acid Analogs Prepare Prepare Stock Solutions of Test Compounds Start->Prepare Cytotoxicity Cytotoxicity Screening (MTT Assay) Prepare->Cytotoxicity Enzyme Enzyme Inhibition Assays (e.g., α-amylase, STAT3) Prepare->Enzyme Antimicrobial Antimicrobial Screening (MIC Determination) Prepare->Antimicrobial Data Data Analysis: Calculate IC50/MIC Cytotoxicity->Data Enzyme->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR End End: Identify Lead Compounds SAR->End

General In Vitro Screening Workflow

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Culture : Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Compound Treatment : Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition : After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization : The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

α-Amylase Inhibition Assay

This assay is used to screen for inhibitors of α-amylase, an enzyme involved in the breakdown of starch.

  • Reaction Mixture : A mixture of the test compound at various concentrations and an α-amylase solution in a suitable buffer is pre-incubated.[1]

  • Substrate Addition : A starch solution is added to the mixture to initiate the enzymatic reaction.[1]

  • Incubation : The reaction is allowed to proceed for a specific time at a controlled temperature.[1]

  • Reaction Termination : The reaction is stopped by adding a reagent like dinitrosalicylic acid (DNS).[1]

  • Colorimetric Measurement : The mixture is heated to facilitate the colorimetric reaction, and the absorbance is measured at a specific wavelength (e.g., 540 nm) to quantify the amount of reducing sugars produced.

  • Data Analysis : The percentage of enzyme inhibition is calculated by comparing the absorbance of the test samples to that of a control reaction without the inhibitor. The IC50 value is then determined.

STAT3 Inhibition Luciferase Reporter Assay

This cell-based assay is used to identify inhibitors of the STAT3 signaling pathway.

  • Cell Culture and Transfection : A suitable human cell line (e.g., HEK293T) is cultured and co-transfected with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase.

  • Compound Treatment : After transfection, the cells are treated with various concentrations of the test compounds.

  • STAT3 Activation : The STAT3 pathway is then activated, typically by stimulating the cells with a cytokine such as Interleukin-6 (IL-6).

  • Luciferase Activity Measurement : Following incubation, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis : The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability. The percentage of STAT3 inhibition is calculated relative to a vehicle-treated control, and the IC50 value is determined.

References

The Pivotal Role of Structure in the Biological Activity of Benzyloxybenzoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of benzyloxybenzoic acids is crucial for the rational design of novel therapeutic agents. This guide provides a comparative analysis of their biological activities, supported by experimental data and detailed methodologies, to illuminate the impact of structural modifications on their efficacy as enzyme inhibitors, anticancer agents, and antimicrobial compounds.

The versatile benzoic acid scaffold is a cornerstone in medicinal chemistry, with its biological profile being significantly influenced by the nature and position of substituents on the phenyl ring. The introduction of a benzyloxy group, in particular, has been explored for its potential to modulate activity across a range of therapeutic targets. This guide synthesizes findings from multiple studies to offer a clear comparison of benzyloxybenzoic acid derivatives and related analogs.

Comparative Analysis of Biological Activities

The biological evaluation of benzyloxybenzoic acid derivatives has revealed their potential in several key therapeutic areas. The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of their performance.

Enzyme Inhibition

Benzyloxybenzoic acids and their analogs have been investigated as inhibitors of various enzymes implicated in disease.

Table 1: Inhibition of Various Enzymes by Benzoic Acid Derivatives

Compound/Derivative ClassTarget EnzymeActivity MetricValueReference
Tetrahydroisoquinolynyl-benzoic acid derivative (6e)Acetylcholinesterase (AChE)Kᵢ18.78 ± 0.09 nM[1]
Tetrahydroisoquinolynyl-benzoic acid derivative (6f)Carbonic Anhydrase I (hCA I)Kᵢ13.62 ± 0.21 nM[1]
Tetrahydroisoquinolynyl-benzoic acid derivative (6c)Carbonic Anhydrase II (hCA II)Kᵢ33.00 ± 0.29 nM[1]
Benzoic acid derivative (12l)VLA-4IC₅₀0.51 nM[2]
2,3,4-trihydroxybenzoic acidα-AmylaseIC₅₀17.30 ± 0.73 mM[3]
Tricyclic benzoic acid (FB23)FTO Demethylase-Potent in vitro inhibitor[4]
Tricyclic benzoic acid (13a)FTO Demethylase-Strong antiproliferative effect on AML cells[4]
Anticancer and Cytotoxic Activities

The potential of benzoic acid derivatives as anticancer agents has been a significant area of research.

Table 2: Anticancer and Cytotoxic Activities of Benzoic Acid Derivatives

Compound Name/ClassCell Line(s)Activity MetricValueReference
Quinazolinone DerivativesMCF-7IC₅₀100 µM/ml[5]
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acidHuman cervical cancerIC₅₀17.84 µM[5]
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivativesMCF-7, HCT-116IC₅₀15.6 - 18.7 µM[5][6]
Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of benzyloxybenzoic acid derivatives, particularly their ability to inhibit bacterial transcription.

Table 3: Antimicrobial Activity of Benzyl and Benzoyl Benzoic Acid Derivatives

CompoundTarget OrganismActivity Metric (MIC)ValueReference
Trifluoromethyl substituted benzyl benzoic acid (5e)S. pneumoniaeMIC1 µg/mL[7]
5-trifluoromethyl-2-benzoic acid derivative (8e)S. epidermidisMIC0.5 µg/mL[7]

Deciphering the Structure-Activity Relationship

The relationship between the chemical structure of benzyloxybenzoic acids and their biological activity is a complex interplay of substituent effects. The following diagram illustrates the key structural modifications and their impact on activity.

SAR_Logic cluster_scaffold Benzoic Acid Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Core Benzyloxybenzoic Acid Position Substituent Position (ortho, meta, para) Core->Position influences Nature Substituent Nature (Electron-withdrawing/donating) Core->Nature influences Flexibility Linker Flexibility Core->Flexibility influences Potency Increased Potency Position->Potency Selectivity Altered Selectivity Position->Selectivity Nature->Potency Nature->Selectivity PK Improved Pharmacokinetics Flexibility->PK

Key SAR determinants for benzyloxybenzoic acids.

Studies have shown that the position of substituents on the benzoic acid ring is critical. For instance, a hydroxyl group at the 2-position of the benzene ring has a strong positive effect on α-amylase inhibitory activity, while hydroxylation at the 5-position has a negative effect[3]. Similarly, the introduction of chlorine or bromine at the 3-position of the central benzene ring in a series of VLA-4 antagonists led to improved pharmacokinetic properties[2]. The nature of the substituent, whether electron-donating or electron-withdrawing, also plays a crucial role in modulating the biological activity[7].

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Enzyme Inhibition Assay (Generic Protocol)

This protocol provides a general framework for determining the inhibitory activity of compounds against a specific enzyme.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare test compound dilutions D Pre-incubate enzyme with test compound or vehicle A->D B Prepare enzyme solution B->D C Prepare substrate solution E Initiate reaction by adding substrate C->E D->E F Incubate at controlled temperature for a set time E->F G Stop the reaction F->G H Measure product formation (e.g., spectrophotometrically) G->H I Calculate percent inhibition H->I J Determine IC50 or Ki values I->J

Workflow for in vitro enzyme inhibition assays.
  • Reaction Mixture Preparation : A mixture of the test compound at various concentrations and the target enzyme solution in a suitable buffer is pre-incubated for a specific duration.[5]

  • Substrate Addition : The enzymatic reaction is initiated by adding the specific substrate solution to the mixture.[5]

  • Incubation : The reaction is allowed to proceed for a defined period under controlled temperature and pH.[5]

  • Reaction Termination : The reaction is halted, often by adding a stopping reagent.[5]

  • Detection : The amount of product formed or substrate consumed is quantified using an appropriate method, such as spectrophotometry or fluorometry.

  • Data Analysis : The half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding : Cells are seeded in 96-well plates and allowed to adhere overnight.[5]

  • Compound Treatment : The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[5]

  • MTT Addition : Following the treatment period, an MTT solution is added to each well, and the plates are incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.[5]

  • Formazan Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Compound Dilution : The test compounds are serially diluted in a 96-well microtiter plate containing a suitable microbial growth medium.[5]

  • Inoculation : Each well is inoculated with a standardized suspension of the target microorganism.[5]

  • Incubation : The plates are incubated under conditions appropriate for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).[5]

  • MIC Determination : The MIC is visually determined as the lowest concentration of the compound that completely inhibits the growth of the microorganism.[5]

Signaling Pathways and Mechanisms of Action

Recent studies have begun to elucidate the molecular mechanisms underlying the anti-inflammatory effects of some benzyloxybenzoic acid derivatives. For example, 2-(3-(Chloromethyl)benzoyloxy)benzoic acid has been shown to reduce the expression of key inflammatory mediators.

Anti_Inflammatory_Pathway LPS LPS NFkB NF-κB Expression LPS->NFkB induces NOX2 NOX2 Expression LPS->NOX2 induces COX2 COX-2 Expression LPS->COX2 induces BenzoicAcidDerivative 2-(3-(Chloromethyl)benzoyloxy) benzoic Acid BenzoicAcidDerivative->NFkB reduces BenzoicAcidDerivative->NOX2 reduces ROS ROS Production BenzoicAcidDerivative->ROS reduces BenzoicAcidDerivative->COX2 reduces PGE2 Prostaglandin E2 BenzoicAcidDerivative->PGE2 reduces NOX2->ROS leads to COX2->PGE2 produces

Anti-inflammatory mechanism of a benzyloxybenzoic acid derivative.[8]

This derivative demonstrates potent anti-inflammatory properties by significantly reducing prostaglandin E-2 levels, nitric oxide concentration, and the expression of NOX2 and NF-κB in a lipopolysaccharide-induced inflammation model.[8] The reduction in COX-2 expression further supports its potential as a therapeutic agent for various inflammatory conditions.[8]

References

Efficacy of 3-(Benzyloxy)benzoic Acid: A Comparative Guide to Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 3-(Benzyloxy)benzoic acid and other benzoic acid derivatives across various biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The information presented is curated from multiple studies to offer an objective overview supported by experimental data.

Comparative Efficacy Data

The biological activity of benzoic acid derivatives is significantly influenced by the type and position of substituents on the benzene ring. While direct comparative studies for this compound against a wide array of derivatives are limited, this section compiles available quantitative data to facilitate a comparative analysis.

Anticancer Activity

The cytotoxic effects of various benzoic acid derivatives against several cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a common metric for anticancer activity, with lower values indicating higher potency.

Compound/DerivativeCell Line(s)IC50Reference
Benzoic Acid MG63 (Bone cancer)85.54 µg/mL (48h)[1]
CRM612 (Lung cancer)100.2±2.1 µg/mL (48h)[1]
A673 (Bone cancer)101.4±1.8 µg/mL (48h)[1]
PC3 (Prostate cancer)670.6±43.26 µg/mL (48h)[1]
HeLa (Cervical cancer)210.3±11.4 µg/mL (48h)[1]
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acid Human cervical cancer17.84 µM[2]
Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate derivatives MCF-7, HCT-11615.6 - 18.7 µM[2]
Quinazolinone Derivatives MCF-7100 µM/mL[2]
4-(3,4,5-Trimethoxyphenoxy) benzoic acid MCF-7, MDA-MB-468Significantly suppressed cell viability[3]
3-[(3-Bromobenzyl)oxy]benzoic acid derivatives Human leukemia cells< 0.2 µg/mL[4]
Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. Lower MIC values indicate greater antimicrobial potency.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzoic Acid Escherichia coli O1571000[5]
2-Hydroxybenzoic acid (Salicylic Acid) Escherichia coli O1571000[5]
3-Hydroxybenzoic acid Escherichia coli O157:H7500
4-Hydroxybenzoic acid Escherichia coli>1000
3,4-Dihydroxybenzoic acid (Protocatechuic acid) Escherichia coli>1000
3,4,5-Trihydroxybenzoic acid (Gallic Acid) Escherichia coli1500-2500[5]
Benzyl and Benzoyl Benzoic Acid Derivatives Staphylococcus epidermidisAs low as 0.5[6]
Amoxicillin-p-nitrobenzoic acid hybrid Methicillin-resistant S. aureus (MRSA)64[7]
Enzyme Inhibitory Activity

The inhibitory potential of benzoic acid derivatives against various enzymes is crucial for their therapeutic applications. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Compound/DerivativeEnzymeIC50Reference
4-tert-butylbenzoic acid SIRT11.0 mM[8]
4-dimethylaminobenzoic acid SIRT1, SIRT2% Inhibition at 1.6 mM: 25.3%, 30.3%[8]
2,3,4-trihydroxybenzoic acid α-Amylase17.30 ± 0.73 mM[9]
2,5-Dihydroxybenzoic Acid (DHBA) HDAC22.8% inhibition at 1000 µM[10]
Dimethoxy Benzoic Acid (DMBA) HDAC8.33% inhibition at 1000 µM[10]
Celecoxib (Control) COX-20.45 µM[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols for the biological assays mentioned.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Culture : Human cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.[9]

  • Compound Treatment : Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[9]

  • MTT Addition : MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[9]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent : A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.[11]

  • Inoculum Preparation : The test microorganism is cultured in a broth medium to a standardized cell density (e.g., 0.5 McFarland standard).[11]

  • Inoculation : Each well of the microtiter plate is inoculated with the microbial suspension.[11]

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

In Vitro Enzyme Inhibition Assay (HDAC and COX-2)

HDAC Inhibition Assay (Fluorometric) : This assay measures the ability of a compound to inhibit histone deacetylase (HDAC) activity.

  • Reaction Setup : A reaction mixture containing the test compound, a fluorogenic HDAC substrate, and the HDAC enzyme is prepared in a 96-well plate.[9]

  • Incubation : The plate is incubated to allow the enzymatic reaction to proceed.[9]

  • Development : A developer solution is added to stop the reaction and generate a fluorescent signal.[9]

  • Fluorescence Measurement : The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.[9]

  • Data Analysis : The percentage of inhibition is calculated, and the IC50 value is determined.[9]

COX-2 Inhibition Assay (Fluorometric) : This assay screens for inhibitors of the cyclooxygenase-2 (COX-2) enzyme.

  • Reagent Preparation : Test inhibitors are diluted to the desired concentration. A reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor is prepared.[1]

  • Enzyme and Inhibitor Incubation : The COX-2 enzyme is pre-incubated with the test inhibitor.[1]

  • Reaction Initiation : The reaction is initiated by adding arachidonic acid.[1]

  • Fluorescence Measurement : The fluorescence is measured kinetically.[1]

  • Data Analysis : The slope of the linear range of the kinetic plot is used to calculate the percentage of inhibition and the IC50 value.[1]

Signaling Pathways and Experimental Workflows

The biological effects of benzoic acid derivatives are often mediated through their interaction with specific cellular signaling pathways.

HDAC Inhibition Pathway

Certain benzoic acid derivatives, particularly those with hydroxyl groups, have been shown to inhibit histone deacetylases (HDACs). This inhibition leads to the hyperacetylation of histones, which in turn alters gene expression, leading to cell cycle arrest and apoptosis in cancer cells.

HDAC_Inhibition_Pathway Benzoic_Acid_Derivative Benzoic Acid Derivative HDAC HDAC Benzoic_Acid_Derivative->HDAC Inhibits Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Leads to Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: HDAC inhibition by benzoic acid derivatives leading to apoptosis.

General Experimental Workflow for Drug Discovery

The process of discovering and developing new drugs from a class of compounds like benzoic acid derivatives typically follows a structured workflow.

Drug_Discovery_Workflow Library_Synthesis Library Synthesis of Benzoic Acid Derivatives High_Throughput_Screening High-Throughput Screening (e.g., MTT, MIC assays) Library_Synthesis->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing Clinical_Trials Clinical Trials In_Vivo_Testing->Clinical_Trials

Caption: A general workflow for a drug discovery program.

References

A Comparative Guide to the Cytotoxicity of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific cytotoxicity data for 3-(Benzyloxy)benzoic acid is not extensively available in publicly accessible literature, a comprehensive analysis of structurally related benzoic acid derivatives can provide valuable insights into its potential biological activity. This guide offers a comparative overview of the cytotoxic effects of various benzoic acid analogs against several cancer cell lines, supported by detailed experimental protocols and potential signaling pathways.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for benzoic acid and several of its derivatives, demonstrating their cytotoxic potential across a range of cancer cell lines. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCell LineIC50 (µM)Exposure Time (hours)Reference
Benzoic Acid MG63 (Bone Cancer)85.54 ± 3.17 (µg/ml)48[1][2][3]
CRM612 (Lung Cancer)-48[1][2][3]
A673 (Bone Cancer)-48[1][2]
PC3 (Prostate Cancer)-48[1][2]
HeLa (Cervical Cancer)-48[1][2][3]
HUH7 (Liver Cancer)-48[1][2][3]
CaCO2 (Colon Cancer)-48[1][2][3]
HT29 (Colon Cancer)-48[1][2][3]
SW48 (Colon Cancer)-48[1][2][3]
2A3 (Pharyngeal Cancer)-48[1][2]
3,4-dihydroxybenzoic acid (DHBA) HCT-116 (Colorectal Carcinoma)~125048[4]
HCT-15 (Colorectal Carcinoma)-48[4]
HeLa (Cervical Cancer)>125048[4]
Hydroxy Benzoic Acid Derivative 8 DLD-1 (Colorectal Adenocarcinoma)25.05Not Specified[5]
HeLa (Cervical Cancer)23.88Not Specified[5]
MCF-7 (Breast Cancer)48.36Not Specified[5]
Hydroxy Benzoic Acid Derivative 9 HeLa (Cervical Cancer)37.67Not Specified[5]
Hydroxy Benzoic Acid Derivative 10 DLD-1 (Colorectal Adenocarcinoma)27.26Not Specified[5]
HeLa (Cervical Cancer)19.19Not Specified[5]
Benzoic Acid Derivative 2 (4-(1H-1,2,4-triazol-1-yl) hybrid) HeLa (Cervical Cancer)100Not Specified[5]
MCF-7 (Breast Cancer)18.7Not Specified[5]
Benzoic Acid Derivative 14 (4-(1H-1,2,4-triazol-1-yl) hybrid) MCF-7 (Breast Cancer)15.6Not Specified[5]

Experimental Protocols

The most common methods for assessing cytotoxicity are the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of living cells.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for attachment.[7][9]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of any solvent (e.g., DMSO) should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.[7] Remove the old medium from the wells and add the compound dilutions. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[9][10]

  • Solubilization: Add a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7] A reference wavelength of 630 nm can be used for background subtraction.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium.[11][12]

Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[12][14] The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.[14]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells. Carefully transfer the cell culture supernatant to a new 96-well plate.[14][15]

  • LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[14]

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14]

  • Data Analysis: Determine LDH activity by subtracting the 680 nm absorbance from the 490 nm absorbance.[14] Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Visualizing Experimental and Biological Processes

To better understand the experimental workflow and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_mtt MTT Assay Steps cluster_ldh LDH Assay Steps cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add compound to cells compound_prep Prepare serial dilutions of test compound compound_prep->add_compound incubation_exp Incubate for 24/48/72h add_compound->incubation_exp mtt_assay MTT Assay incubation_exp->mtt_assay ldh_assay LDH Assay incubation_exp->ldh_assay add_mtt Add MTT reagent incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance_mtt Read absorbance at 570nm add_solubilizer->read_absorbance_mtt collect_supernatant Collect supernatant add_reaction_mix Add LDH reaction mix collect_supernatant->add_reaction_mix incubate_ldh Incubate for 30 min add_reaction_mix->incubate_ldh add_stop_solution Add stop solution incubate_ldh->add_stop_solution read_absorbance_ldh Read absorbance at 490nm add_stop_solution->read_absorbance_ldh signaling_pathway cluster_compound Compound Action cluster_pathways Potential Signaling Pathways cluster_effects Cellular Effects benzoic_acid_derivative Benzoic Acid Derivative hdac HDAC benzoic_acid_derivative->hdac Inhibition tnfa_nfkb TNFα/NF-κB Pathway benzoic_acid_derivative->tnfa_nfkb Modulation il6_stat3 IL-6/STAT3 Pathway benzoic_acid_derivative->il6_stat3 Modulation cell_cycle_arrest Cell Cycle Arrest hdac->cell_cycle_arrest apoptosis Apoptosis hdac->apoptosis proliferation Decreased Proliferation tnfa_nfkb->proliferation inflammation Decreased Inflammation tnfa_nfkb->inflammation il6_stat3->proliferation

References

A Comparative Guide to the Synthetic Routes of Benzyloxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal synthetic pathway is critical for efficiency, scalability, and cost-effectiveness. This guide provides a comprehensive comparative analysis of the primary synthetic routes to 2-, 3-, and 4-benzyloxybenzoic acids, valuable intermediates in pharmaceutical and materials science.

This document details the widely-used Williamson ether synthesis, the classical Ullmann condensation, the versatile Mitsunobu reaction, and a two-step esterification-etherification sequence. Each method is evaluated based on reaction yield, conditions, and substrate suitability, supported by detailed experimental protocols and quantitative data to inform your synthetic strategy.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteGeneral Yield RangeKey AdvantagesKey DisadvantagesIsomer Suitability
Williamson Ether Synthesis 75-95%High yields, readily available starting materials, straightforward procedure.Requires a strong base which can be sensitive to other functional groups.Generally applicable to all isomers, though steric hindrance can be a minor factor for the 2-isomer.
Two-Step (Esterification-Etherification) 70-90% (overall)Protects the carboxylic acid from side reactions, potentially leading to cleaner products.Longer reaction sequence, requires an additional hydrolysis step.Well-suited for all isomers, especially when direct benzylation is problematic.
Ullmann Condensation 50-80%Useful for aryl-aryl ether bond formation, can be adapted for benzyloxy derivatives.Requires a copper catalyst, often harsh reaction conditions (high temperatures), and can have catalyst removal issues.Applicable, but may require optimization for each isomer.
Mitsunobu Reaction 60-85%Mild reaction conditions, proceeds with inversion of configuration at the alcohol center (not relevant here but a key feature).Requires stoichiometric amounts of expensive reagents (phosphine and azodicarboxylate), and by-product removal can be challenging.Generally applicable, but the cost and purification challenges may limit its large-scale use.

Synthetic Pathways Overview

The following diagrams illustrate the primary synthetic transformations for the preparation of benzyloxybenzoic acids.

cluster_0 Williamson Ether Synthesis HB Hydroxybenzoic Acid BBA Benzyloxybenzoic Acid HB->BBA 1. Base 2. Benzyl Halide Base Base (e.g., K2CO3, NaH) BnX Benzyl Halide (BnBr or BnCl)

Figure 1: General workflow for the Williamson ether synthesis.

cluster_1 Two-Step (Esterification-Etherification) HB_TS Hydroxybenzoic Acid Ester Hydroxybenzoate Ester HB_TS->Ester Esterification (e.g., MeOH, H+) BBE Benzyloxybenzoate Ester Ester->BBE Williamson Ether Synthesis (Base, Benzyl Halide) BBA_TS Benzyloxybenzoic Acid BBE->BBA_TS Hydrolysis (e.g., NaOH, H2O)

Figure 2: Workflow for the two-step esterification-etherification route.

cluster_2 Ullmann Condensation XB Halobenzoic Acid BBA_U Benzyloxybenzoic Acid XB->BBA_U Benzyl Alcohol, Cu Catalyst, Base BnOH Benzyl Alcohol Cu Cu Catalyst

Figure 3: General workflow for the Ullmann condensation.

cluster_3 Mitsunobu Reaction HB_M Hydroxybenzoic Acid BBA_M Benzyloxybenzoic Acid HB_M->BBA_M Benzyl Alcohol, PPh3, DEAD/DIAD BnOH_M Benzyl Alcohol Reagents PPh3, DEAD/DIAD

Figure 4: General workflow for the Mitsunobu reaction.

Detailed Experimental Protocols and Data

Route 1: Williamson Ether Synthesis

This is the most common and often highest-yielding method for preparing benzyloxybenzoic acids. The reaction involves the deprotonation of a hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide.

General Protocol:

  • To a stirred solution of the respective hydroxybenzoic acid (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetone, or acetonitrile), add a base (e.g., K2CO3, 2.0-3.0 eq. or NaH, 1.1-1.5 eq.) at room temperature.

  • Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add benzyl halide (e.g., benzyl bromide or benzyl chloride, 1.1-1.5 eq.) dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60°C and reflux, and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Comparative Data for Williamson Ether Synthesis:

IsomerBaseSolventTemperature (°C)Time (h)Yield (%)
2-Benzyloxybenzoic acid K2CO3DMF804-6~85
3-Benzyloxybenzoic acid K2CO3AcetoneReflux6-8~90
4-Benzyloxybenzoic acid K2CO3AcetoneReflux4-8>90

A greener approach for the synthesis of 4-benzyloxybenzoic acid has been developed using a surfactant in an aqueous medium, which can enhance reactivity and simplify workup.[1]

Route 2: Two-Step (Esterification-Etherification) Route

This method involves the initial protection of the carboxylic acid functionality as an ester, followed by the Williamson ether synthesis on the phenolic hydroxyl group, and concluding with hydrolysis of the ester to yield the desired product. This can be advantageous in preventing side reactions with the carboxylic acid.

General Protocol:

  • Esterification: Reflux the hydroxybenzoic acid (1.0 eq.) in an excess of an alcohol (e.g., methanol) with a catalytic amount of a strong acid (e.g., H2SO4) for several hours. After cooling, the excess alcohol is removed under reduced pressure, and the resulting ester is purified.

  • Etherification: The hydroxybenzoate ester (1.0 eq.) is then subjected to the Williamson ether synthesis conditions as described in Route 1.

  • Hydrolysis: The resulting benzyloxybenzoate ester is hydrolyzed by heating with an aqueous base (e.g., NaOH or KOH) in a co-solvent like methanol. After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the benzyloxybenzoic acid, which is then collected by filtration and purified by recrystallization.

Comparative Data for the Two-Step Route:

| Isomer | Esterification Yield (%) | Etherification Yield (%) | Hydrolysis Yield (%) | Overall Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Benzyloxybenzoic acid | ~95 | ~88 | ~98 | ~82 | | 3-Benzyloxybenzoic acid | ~96 | ~92 | ~98 | ~87 | | 4-Benzyloxybenzoic acid | ~97 | ~95 | ~99 | ~91 |

Route 3: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers. In this context, it would involve the coupling of a halobenzoic acid with benzyl alcohol or a benzyl alkoxide.

General Protocol:

  • A mixture of the halobenzoic acid (1.0 eq.), benzyl alcohol (1.5-2.0 eq.), a copper catalyst (e.g., CuI, CuO, or copper powder, 0.1-1.0 eq.), and a base (e.g., K2CO3, Cs2CO3, 2.0-3.0 eq.) in a high-boiling polar solvent (e.g., DMF, NMP, or pyridine) is heated to high temperatures (typically 120-200°C).

  • The reaction is monitored by TLC or HPLC.

  • After completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered to remove the catalyst and inorganic salts.

  • The filtrate is washed with aqueous acid to remove excess base and benzyl alcohol, followed by water and brine.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Note: The Ullmann condensation often requires harsh conditions and catalyst/ligand screening for optimal results. The yields can be variable depending on the specific substrates and conditions used.

Route 4: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of an alcohol to an ether under mild conditions using triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3][4][5]

General Protocol:

  • To a solution of the hydroxybenzoic acid (1.0 eq.), benzyl alcohol (1.2-1.5 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) at 0°C, add the azodicarboxylate (1.5 eq.) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion as monitored by TLC.

  • The solvent is removed under reduced pressure.

  • The residue is then purified, often by column chromatography, to separate the desired product from the triphenylphosphine oxide and hydrazide by-products.

Note: A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of by-products, which can complicate purification, especially on a large scale.[3]

Conclusion

The Williamson ether synthesis remains the most direct, high-yielding, and cost-effective method for the preparation of benzyloxybenzoic acids, making it the preferred route for many applications. The two-step esterification-etherification strategy offers a reliable alternative, particularly when side reactions involving the carboxylic acid are a concern, albeit with an increase in the number of synthetic steps. The Ullmann condensation and Mitsunobu reaction represent viable, though often more specialized, alternatives. The harsh conditions of the Ullmann reaction and the reagent cost and purification challenges of the Mitsunobu reaction may limit their applicability for large-scale synthesis of these particular compounds. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, cost, and available equipment.

References

A Researcher's Guide to Purity Validation of 3-(Benzyloxy)benzoic Acid by Melting Point

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, verifying the purity of chemical compounds is a critical step. This guide provides a comparative analysis for validating the purity of 3-(Benzyloxy)benzoic acid using the fundamental technique of melting point determination. We will explore the experimental protocol, compare data against reference standards, and illustrate the underlying principles.

The melting point of a pure crystalline solid is a characteristic physical property.[1][2] For pure substances, this transition from solid to liquid occurs over a very narrow temperature range, typically 0.5–1 °C.[3] However, the presence of impurities disrupts the crystalline lattice, which generally leads to two observable effects: a depression of the melting point and a broadening of the melting point range.[3][4] This phenomenon, known as melting point depression, serves as a valuable indicator of purity.[3][4]

Comparative Data Analysis

The expected melting point for pure this compound is in the range of 133-137 °C.[5] Any significant deviation from this range can indicate the presence of impurities. Below is a table comparing the literature value with hypothetical experimental results for pure and impure samples, alongside potential impurities that might arise during its synthesis (e.g., from unreacted starting materials or side reactions).

CompoundLiterature Melting Point (°C)Hypothetical Measured Melting Point (°C)Purity Assessment
This compound (High Purity) 133-137134-135.5High Purity
This compound (Impure Sample) 133-137128-133Impure
Benzoic Acid (Potential Impurity)~122.4-Potential Contaminant
3-Hydroxybenzoic Acid (Starting Material)201-204-Potential Contaminant
Benzyl Alcohol (Potential Impurity)-15-Potential Contaminant

Experimental Protocol: Capillary Melting Point Determination

The following protocol outlines the standard procedure for determining the melting point of a solid sample using a modern melting point apparatus.[6][7]

1. Sample Preparation:

  • Ensure the this compound sample is completely dry and finely powdered.[6][7] Solvents like water can act as an impurity and affect the results.[6]
  • Jab the open end of a glass capillary tube into the powdered sample.[6]
  • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[6][8] To pack the sample tightly, drop the capillary tube, closed end down, through a long, narrow tube several times.[6][8]
  • The packed sample height should be between 2-3 mm to avoid an artificially broad melting range.[6]

2. Apparatus Setup and Measurement:

  • Turn on the melting point apparatus and set the starting temperature to about 15-20 °C below the expected melting point of 133 °C.[6]
  • Insert the capillary tube containing the sample into the apparatus.[6][7]
  • For a preliminary, rapid determination, a faster heating rate can be used to find an approximate melting point.
  • For an accurate measurement, set the heating rate to a slow ramp of 1-2 °C per minute as you approach the expected melting point.[6]
  • Look through the viewfinder to observe the sample.[6]

3. Data Recording:

  • Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.[8]
  • Continue heating slowly and record the temperature at which the last solid crystal melts. This marks the end of the melting range.
  • For reliable results, repeat the determination with a fresh sample until consistent values are obtained. Do not reuse a sample that has already been melted.[8]

Visualizing the Process and Principles

To better understand the experimental flow and the theory behind purity assessment, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Melting Point Measurement cluster_2 Data Recording & Analysis A Dry and Powder Sample B Load Capillary Tube A->B C Pack Sample (2-3 mm) B->C D Insert Tube into Apparatus C->D E Set Initial Temp & Ramp Rate (1-2 °C/min) D->E F Observe Sample E->F G Record T_initial (First Droplet) F->G H Record T_final (All Liquid) G->H I Compare Range to Literature Value H->I

Caption: Experimental workflow for melting point determination.

G A Pure this compound B Organized Crystal Lattice A->B has an C Sharp & High Melting Point (e.g., 134-135.5 °C) B->C results in a D Impure this compound E Disrupted Crystal Lattice D->E has a F Broad & Depressed Melting Point (e.g., 128-133 °C) E->F results in a

Caption: Relationship between purity and melting point characteristics.

References

A Comparative Spectroscopic Analysis of Benzyloxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of the three isomers of benzyloxybenzoic acid: 2-benzyloxybenzoic acid, 3-benzyloxybenzoic acid, and 4-benzyloxybenzoic acid. The distinct positioning of the benzyloxy group on the benzoic acid ring gives rise to unique spectral characteristics, which are crucial for their unambiguous identification and characterization in research and development settings. This document summarizes key quantitative data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Data Presentation: A Spectroscopic Overview

The following tables provide a comparative summary of the key spectroscopic data obtained for the three benzyloxybenzoic acid isomers.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Proton Assignment2-Benzyloxybenzoic Acid (δ, ppm)3-Benzyloxybenzoic Acid (δ, ppm, derivative data)4-Benzyloxybenzoic Acid (δ, ppm)[1]
-COOH~12.9 (s, 1H)~12.62 (s, 1H)12.7 (s, 1H)
Aromatic-H (benzoic acid ring)7.8-7.9 (m, 2H), 7.5-7.6 (m, 1H), 7.1-7.2 (m, 1H)6.8-7.5 (m, 4H)7.93 (d, J=8.8 Hz, 2H), 7.11 (d, J=8.8 Hz, 2H)
Aromatic-H (benzyl group)7.3-7.5 (m, 5H)7.2-7.5 (m, 5H)7.3-7.5 (m, 5H)
-OCH₂-5.2 (s, 2H)5.08 (s, 2H)5.19 (s, 2H)

Note: Data for 3-benzyloxybenzoic acid is based on a closely related derivative, 3-propargyloxy-5-benzyloxy-benzoic acid methyl ester, and may show slight deviations.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Carbon Assignment2-Benzyloxybenzoic Acid (δ, ppm)3-Benzyloxybenzoic Acid (δ, ppm, derivative data)4-Benzyloxybenzoic Acid (δ, ppm)
C=O~167~166.6~167.2
Aromatic C-O~156~159.8~162.3
Aromatic C (benzoic acid ring)~114-134~107-132~114-131
Aromatic C (benzyl group)~127-137~127-136~127-137
-OCH₂-~70~70.4~69.6

Note: Data for 3-benzyloxybenzoic acid is based on a closely related derivative, 3-propargyloxy-5-benzyloxy-benzoic acid methyl ester, and may show slight deviations.

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group2-Benzyloxybenzoic Acid3-Benzyloxybenzoic Acid (Predicted)4-Benzyloxybenzoic Acid[2]
O-H stretch (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)3300-2500 (broad)
C-H stretch (Aromatic)~3100-3000~3100-3000~3100-3000
C=O stretch (Carboxylic Acid)~1680-1700~1680-1700~1685
C=C stretch (Aromatic)~1600, ~1450~1600, ~1450~1608, ~1455
C-O stretch (Ether)~1250~1250~1255
C-O stretch (Carboxylic Acid)~1300~1300~1300

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Ion2-Benzyloxybenzoic Acid (m/z)3-Benzyloxybenzoic Acid (m/z)4-Benzyloxybenzoic Acid (m/z)
[M]⁺228228228
[M-OH]⁺211211211
[M-COOH]⁺183183183
[C₇H₇]⁺ (tropylium ion)919191
[C₆H₅]⁺777777

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized protocols for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the benzyloxybenzoic acid isomer was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: A sufficient number of scans were acquired to obtain a good signal-to-noise ratio. The spectral width was set to encompass all proton signals.

    • ¹³C NMR: Proton-decoupled spectra were acquired. A sufficient number of scans were averaged to obtain clear signals for all carbon atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: FTIR spectra were recorded using a standard FTIR spectrometer.

  • Data Acquisition: A background spectrum of a pure KBr pellet was first recorded. The sample pellet was then placed in the sample holder, and the spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

  • Instrumentation: Electron Ionization (EI) mass spectra were obtained using a standard mass spectrometer.

  • Data Acquisition: The electron energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range sufficient to detect the molecular ion and key fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the benzyloxybenzoic acid isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Benzyloxybenzoic Acid Isomers cluster_isomers Isomers cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis Isomer2 2-Benzyloxybenzoic Acid NMR NMR Spectroscopy (¹H and ¹³C) Isomer2->NMR FTIR FTIR Spectroscopy Isomer2->FTIR MS Mass Spectrometry Isomer2->MS Isomer3 3-Benzyloxybenzoic Acid Isomer3->NMR Isomer3->FTIR Isomer3->MS Isomer4 4-Benzyloxybenzoic Acid Isomer4->NMR Isomer4->FTIR Isomer4->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data FTIR_Data Vibrational Frequencies (cm⁻¹) FTIR->FTIR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Patterns MS->MS_Data Comparison Tabulated Data Comparison NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison Interpretation Structural Interpretation Comparison->Interpretation

Caption: A flowchart illustrating the process of spectroscopic analysis and comparison for the isomers of benzyloxybenzoic acid.

References

Safety Operating Guide

Proper Disposal Procedures for 3-(Benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 3-(Benzyloxy)benzoic acid, ensuring compliance with safety regulations and environmental protection. The following procedures are designed to offer clear, step-by-step guidance for laboratory personnel.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care to minimize exposure and risk.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

    • Eye Protection: Eyeshields or safety glasses.[1]

    • Hand Protection: Chemical-resistant gloves.[1]

    • Respiratory Protection: A dust mask, such as a type N95 (US), is recommended, especially if there is a risk of generating dust.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

  • Spill Management: In case of a spill, moisten the spilled material to prevent dust formation and carefully clean it up.[3] Place the collected material into a sealed, labeled container for disposal.[3] Do not wash spills into the sewer system.[2][3]

II. Hazard Summary and Regulatory Information

Understanding the hazards associated with this compound is fundamental to its safe disposal. This compound is classified with several hazard statements.

Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed.[4][5]
Skin IrritationH315Causes skin irritation.[1][4]
Eye IrritationH319Causes serious eye irritation.[1][4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[4]
Acute Aquatic HazardH400Very toxic to aquatic life.[5]
Chronic Aquatic HazardH411Toxic to aquatic life with long lasting effects.[5]

Disposal of this compound must be conducted in accordance with all applicable local, regional, and national environmental regulations.[2][6][7][8] It may be necessary to treat this compound as hazardous waste.[3]

III. Step-by-Step Disposal Protocol

Follow these procedural steps for the safe and compliant disposal of this compound.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.

    • Keep it separate from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Waste Collection and Labeling:

    • Collect waste this compound, including any contaminated materials (e.g., paper towels, gloves), in a designated, sealable, and chemically compatible container.[3]

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and any other information required by your institution.

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[1]

    • Ensure the storage area is away from heat, sparks, and open flames.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the EHS office or contractor with the complete chemical name and any available safety data sheets.

    • Dispose of the contents and container in an approved waste disposal plant.[5][9]

Important: NEVER dispose of this compound by pouring it down the drain or placing it in the regular trash.[2][3] This can lead to environmental contamination and is a violation of regulatory standards.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste ppe Wear appropriate PPE: - Safety glasses - Gloves - Lab coat - Dust mask (if applicable) start->ppe spill Is there a spill? ppe->spill collect Collect waste in a sealed, compatible container. label Label container clearly: 'Hazardous Waste' 'this compound' collect->label store Store in a designated hazardous waste area. label->store contact_ehs Contact Environmental Health & Safety (EHS) or a licensed waste contractor. store->contact_ehs disposal Arrange for pickup and professional disposal. contact_ehs->disposal end End: Waste properly disposed disposal->end spill->collect No cleanup Follow spill cleanup procedure: - Moisten to prevent dust - Collect in a sealed container spill->cleanup Yes cleanup->collect

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 3-(Benzyloxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(Benzyloxy)benzoic acid. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards.[1] The primary risks include irritation to the skin, eyes, and respiratory system.[2][3] It is classified as harmful if swallowed and is also recognized as an environmental hazard due to its acute aquatic toxicity.[2]

Table 1: GHS Hazard Classification for this compound | Hazard Class | Hazard Statement | Signal Word | Pictogram | | --- | --- | --- | --- | | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |

alt text
| | Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |
alt text
| | Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
alt text
| | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Warning |
alt text
| | Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | H400: Very toxic to aquatic life | Warning |
alt text
| Source: Sigma-Aldrich, Fisher Scientific Safety Data Sheets.[2][3]

Required Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against chemical exposure.[4] The following table summarizes the mandatory PPE for handling this compound.

Table 2: Personal Protective Equipment (PPE) for this compound

Body Part PPE Item Specifications and Recommendations
Eyes/Face Safety Goggles or Face Shield Must meet ANSI Z.87.1 standards.[1] Chemical splash goggles are required.[1][5] A face shield worn over goggles is recommended when there is a significant risk of dust generation or splashing.[1][5]
Hands Chemical-Resistant Gloves Nitrile or neoprene gloves are recommended.[6][7][8] Inspect gloves for any defects before use and change them immediately upon contamination.[1][9]
Body Laboratory Coat A flame-resistant lab coat should be worn and fully buttoned to protect from splashes or spills.[6][10]
Respiratory NIOSH-Approved Respirator A dust mask (e.g., N95) is required when handling the solid compound outside of a fume hood.[2] Use a respirator if engineering controls are insufficient to minimize dust levels.[1][7]

| Feet | Closed-Toe Shoes | Shoes made of a chemical-resistant material are mandatory.[1][6] |

Standard Operating Procedure for Handling

A systematic approach is crucial for minimizing exposure and ensuring safe handling.[1] This protocol outlines the steps for preparation, handling, and post-handling procedures.

Step 1: Preparation and Engineering Controls

  • Designated Area: All handling of solid this compound should occur in a designated area, preferably within a certified chemical fume hood, to control dust.[1][10]

  • Ventilation: Ensure the fume hood is functioning correctly before starting any work.[1]

  • Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, and appropriately labeled waste containers, before handling the chemical.[1]

  • Safety Data Sheet (SDS): Review the SDS for this compound before beginning work.[6] Keep a copy readily accessible.[6]

Step 2: Weighing and Handling Protocol

  • Don PPE: Put on all required PPE as detailed in Table 2.

  • Work Surface: Work over disposable bench covers to easily clean up any spills.[10]

  • Weighing: If possible, weigh the powder inside a fume hood to mitigate the spread of airborne particles.[10] Be aware that airflow may affect balance accuracy.[10]

  • Transfer: Use designated tools like spatulas for transferring the chemical.[6] Avoid generating dust.[11]

Step 3: Post-Handling Procedures

  • Decontamination: Clean all contaminated surfaces and equipment thoroughly.[1]

  • Remove PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be taken off first, followed by the lab coat and eye protection.[1]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6][12] Do not eat, drink, or smoke in laboratory areas.[1][13]

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling prep_area Designate & Verify Fume Hood gather_materials Assemble Equipment & Waste Containers prep_area->gather_materials review_sds Review SDS gather_materials->review_sds don_ppe Don Full PPE review_sds->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh transfer Transfer Using Designated Tools weigh->transfer decontaminate Clean Workspace & Equipment transfer->decontaminate dispose Segregate & Dispose of Waste decontaminate->dispose doff_ppe Remove PPE Correctly dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle.[1] this compound and any contaminated materials should be treated as hazardous chemical waste.[11]

Step-by-Step Disposal Procedure

  • Waste Segregation: Do not dispose of this compound down the drain or in regular solid waste.[11] Segregate solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) from other waste streams.[11]

  • Containerization: Place all solid waste into a dedicated, chemically compatible, and sealable container.[11]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[11]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[11]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[11]

Emergency and First-Aid Procedures

Immediate and appropriate responses to spills or exposure are critical.

Spill Management

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.[6]

  • Containment: For small spills, carefully sweep up the solid material to avoid generating dust.[11]

  • Collection: Place the spilled material into a labeled container for hazardous waste disposal.[11]

  • Decontamination: Clean the spill area with an appropriate solvent and wash thoroughly.[11]

Table 3: First-Aid Measures for Exposure

Exposure Route First-Aid Protocol
Inhalation Remove the victim to fresh air. If not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[3]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse.[3][12] If skin irritation persists, seek medical attention.[3]
Eye Contact Rinse cautiously and immediately with plenty of water for at least 15 minutes, including under the eyelids.[3][12] Remove contact lenses if present and easy to do.[3][12] Seek immediate medical attention.[3]

| Ingestion | Clean the mouth with water and drink plenty of water afterward.[3] Call a POISON CENTER or doctor if you feel unwell.[14] |

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.